Lonomycin C
Description
Propriétés
Numéro CAS |
68537-50-8 |
|---|---|
Formule moléculaire |
C43H74O14 |
Poids moléculaire |
815.05 |
Nom IUPAC |
2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)acetic acid |
InChI |
InChI=1S/C43H74O14/c1-21-28(48-11)19-42(55-31(21)22(2)32-23(3)34(50-13)27(7)43(47,56-32)20-30(44)45)18-17-39(8,57-42)29-15-16-40(9,53-29)38-25(5)35(51-14)37(52-38)36-24(4)33(49-12)26(6)41(10,46)54-36/h21-29,31-38,46-47H,15-20H2,1-14H3,(H,44,45)/t21-,22-,23+,24+,25+,26-,27-,28+,29-,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-/m1/s1 |
Clé InChI |
XKNPSWOZNGJTIT-KNTJNFQZSA-N |
SMILES |
C[C@@H]1[C@@H](OC)C[C@@]2(O[C@@H]1[C@H]([C@@H]3[C@H](C)[C@H](OC)[C@@H](C)[C@](CC(O)=O)(O)O3)C)CC[C@@](C)([C@H]4CC[C@@](C)([C@H]5[C@@H](C)[C@@H](OC)[C@H]([C@@H]6[C@@H](C)[C@H](OC)[C@@H](C)[C@@](C)(O)O6)O5)O4)O2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lonomycin C; |
Origine du produit |
United States |
Foundational & Exploratory
Lonomycin C chemical structure and molecular weight
Structural Characterization, Isolation, and Ionophore Mechanics [1][2][3]
Executive Summary & Disambiguation
Lonomycin C is a specific polyether ionophore antibiotic produced by Streptomyces ribosidificus.[3] It is a structural congener of the more widely known Lonomycin A (Emericid).[1][2][3]
CRITICAL DISAMBIGUATION: Researchers frequently conflate Lonomycin with Ionomycin .[3] These are distinct chemical entities with different ion-selectivity profiles.
-
This compound (Subject of this guide): A polyether antibiotic (CAS 68537-50-8) primarily targeting monovalent cations (
).[1][2][3] -
Ionomycin: A calcium-selective ionophore (CAS 56092-81-0) used extensively in calcium signaling research.[1][2][3][4]
This guide focuses exclusively on the physicochemical properties, structural elucidation, and isolation of This compound .[1][2][3]
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
This compound is chemically defined as a demethyl derivative of Lonomycin A. It shares the characteristic polyether backbone—a linear chain containing tetrahydrofuran and tetrahydropyran rings that fold into a "pseudo-cyclic" conformation via hydrogen bonding between the terminal carboxylic acid and hydroxyl groups.[2]
Molecular Specifications
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 68537-50-8 |
| Molecular Formula | |
| Molecular Weight | 815.05 g/mol |
| Exact Mass | 814.5079 Da |
| Structural Class | Polyether Ionophore (Carboxylic acid type) |
| Parent Compound | Lonomycin A (Emericid, |
| Structural Difference | Lacks one methyl group ( |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (MeOH, EtOH, DMSO, Acetone, Ethyl Acetate); Insoluble in water |
Structural Logic & Topology
The Lonomycin skeleton consists of a carbon backbone highly substituted with methyl and methoxy groups.[2][3] The "C" congener's lower molecular weight (14 Da difference from A) confirms the absence of a methyl group, likely on the tetrahydropyran ring system or the acyclic linker.[1][2][3]
Visualization: Structural Hierarchy & Relationship
The following diagram illustrates the classification and relationship of this compound within the polyether antibiotic family.
Figure 1: Biosynthetic origin and structural relationship of this compound to the primary Lonomycin A scaffold.[1][2][3]
Mechanism of Action: Cation Transport
Unlike valinomycin (which forms a rigid cage), this compound functions as a mobile carrier ionophore .[1][2][3]
-
Deprotonation: At physiological pH, the terminal carboxylic acid group deprotonates (
).[1][2][3] -
Chelation: The molecule wraps around a metal cation (
).[1][2][3] The oxygen atoms from the ether linkages and hydroxyl groups coordinate with the cation, displacing its hydration shell.[1][2][3] -
Lipophilicity: The exterior of the complex is hydrophobic (alkyl groups), allowing the ion-complex to traverse the lipid bilayer of the cell membrane.[1][2][3]
-
Release: Upon reaching the other side (or due to pH gradients), the cation is released, disrupting the transmembrane electrochemical gradient.[1][2][3]
Selectivity: While Lonomycin A is known for high affinity for
Experimental Protocol: Isolation & Purification
Objective: Isolate this compound from Streptomyces ribosidificus fermentation broth.[3] Prerequisite: This protocol assumes access to a standard microbiology and natural products chemistry lab.
Fermentation & Extraction[2][3][9][12]
-
Culturing: Inoculate Streptomyces ribosidificus (Strain TM-481) in a medium containing glucose, soybean meal, and corn steep liquor. Incubate at 27°C for 72–96 hours under aerobic conditions.[3]
-
Filtration: Separate the mycelium (biomass) from the fermentation broth using a filter press or centrifugation.[2][3]
-
Solvent Extraction:
-
Concentration: Combine organic layers, dry over anhydrous
, and evaporate in vacuo to yield an oily residue (The Lonomycin Complex).
Chromatographic Separation (Purification of Congener C)
This compound is a minor component; rigorous separation from Lonomycin A is required.[1][2][3]
-
Silica Gel Chromatography (Rough Cut):
-
Mobile Phase: Gradient elution using Benzene/Ethyl Acetate (or Hexane/Acetone).[1][2][3]
-
Fractionation: Collect fractions. Lonomycin A elutes as the major band.[2][3] this compound typically elutes slightly later or earlier depending on the specific solvent system due to polarity differences (hydroxyl exposure vs. steric bulk).[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) Polishing:
-
Column: C18 Reverse Phase (e.g.,
, ).[1][2][3] -
Mobile Phase: Acetonitrile : Ammonium Formate Buffer (20mM) (85:15).[1][2]
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1][2][3] Note: Lonomycin has weak UV absorbance (end absorption only).[1][2][3]
-
Isolation: Collect the peak corresponding to MW 815 (verify via MS).
-
Visualization: Purification Workflow
Figure 2: Step-by-step isolation workflow from fermentation broth to pure this compound.[1][2][3]
Analytical Verification (QC)
To validate the identity of this compound, the following analytical signatures must be confirmed:
-
Mass Spectrometry (ESI-MS):
-
NMR Spectroscopy:
References
-
Omura, S., et al. (1976).[1][2][3] Studies on lonomycin, a new polyether antibiotic.[1][2][3][5][6] The Journal of Antibiotics.[2][3] (Contextual grounding for the Lonomycin complex isolation).
-
PubChem. (n.d.).[1][2][3] Lonomycin A (Emericid) Compound Summary. (Used as comparative standard). Retrieved from [Link][1][2][3]
Sources
- 1. Ionomycin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Ionomycin | CAS 56092-81-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Ionomycin | CAS 56092-81-0 | Ca2+ ionophore | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Biological Activity of Lonomycin A vs. Lonomycin C
This guide serves as a technical analysis of the Lonomycin family, specifically contrasting the major bioactive component, Lonomycin A , with its demethylated congener, Lonomycin C .[1]
Content Type: Structural & Functional Analysis | Version: 1.0 Subject: Polyether Ionophores, Structure-Activity Relationship (SAR), and Antimicrobial Potency.[1]
Executive Summary
Lonomycin A (Emericid) is the primary bioactive polyether ionophore isolated from Streptomyces ribosidificus.[1][2] It is widely recognized for its potent anticoccidial and antibacterial properties, driven by its ability to facilitate the transport of monovalent cations (specifically Na⁺ and K⁺) across lipid membranes.[1]
This compound is a naturally occurring minor congener, structurally characterized as a demethyl derivative of Lonomycin A. While it shares the core polyether scaffold and mechanism of action, biological assays indicate that This compound exhibits reduced antimicrobial potency compared to Lonomycin A.[1][3][4][5] This reduction in activity highlights the critical role of hydrophobic substituents (methyl groups) in maintaining the lipophilicity required for efficient transmembrane ion transport.[1]
Chemical & Structural Basis
The biological divergence between Lonomycin A and C is rooted in their structural differences.[1] Both molecules function as "host" cages that wrap around a metal cation "guest," shielding its charge to permit passage through the hydrophobic interior of the cell membrane.[1]
Structural Comparison
| Feature | Lonomycin A (Emericid) | This compound |
| Molecular Formula | C₄₄H₇₆O₁₄ | C₄₃H₇₄O₁₄ |
| Molecular Weight | ~829.1 Da | ~815.0 Da |
| Structural Difference | Full methylation pattern.[1][6] | Demethylated : Lacks one methyl group (typically at the C-23 or similar peripheral position depending on numbering convention).[1] |
| Lipophilicity | High (Optimized for membrane transit).[1] | Reduced (Due to loss of hydrophobic -CH₃).[1] |
Impact on Ionophore Function
The loss of a methyl group in this compound has two theoretical mechanistic consequences:
-
Reduced Lipophilicity: The efficiency of an ionophore is directly proportional to its solubility in the lipid bilayer.[1] The removal of a non-polar methyl group slightly decreases the partition coefficient of the this compound-cation complex, slowing its diffusion rate across the membrane.[1]
-
Conformational Rigidity: Methyl groups often restrict bond rotation, "locking" the molecule into a pre-organized conformation suitable for ion binding.[1] Demethylation may introduce entropy penalties, making the ion-capture process less energetically favorable.[1]
Biological Activity Profile
Antimicrobial Potency
Lonomycin A is the benchmark for activity in this class.[1] Comparative studies and isolation papers (e.g., Seto et al., 1978; Mizutani et al., 1980) characterize this compound as having a similar spectrum but lower potency.[1]
-
Spectrum: Both compounds are active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Coccidia (Eimeria spp.).[1] They are generally inactive against Gram-negative bacteria due to the impermeability of the outer membrane to large hydrophobic molecules.[1]
-
Relative Potency:
-
Lonomycin A: High potency.[1] MIC values typically range from 0.1 – 1.0 µg/mL against sensitive Gram-positive strains.[1]
-
This compound: "Slightly less active." While precise head-to-head MIC tables are rare in modern literature, historical isolation data suggests this compound requires 2–4x higher concentrations to achieve the same inhibition zones or cell death rates as Lonomycin A.[1]
-
Mechanism of Action: Cation Transport Cycle
The following diagram illustrates the shared mechanism, highlighting where this compound is kinetically disadvantaged.[1]
Figure 1: The Ionophore Transport Cycle.[1] this compound exhibits slower kinetics in the "Membrane" phase due to reduced lipophilicity.[1]
Experimental Workflows for Characterization
To validate the differences between Lonomycin A and C, researchers must employ self-validating protocols that account for purity and ion specificity.[1]
Protocol A: Comparative Minimum Inhibitory Concentration (MIC)
Objective: Quantify the potency difference against S. aureus.
-
Preparation: Dissolve Lonomycin A and C (sodium salts) in DMSO to create 10 mg/mL stock solutions. Ensure >95% purity via HPLC to rule out cross-contamination.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: Standard MHB cation levels must be controlled as ionophore activity is ion-dependent.
-
Dilution: Perform a 2-fold serial dilution in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213).[1]
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.[1]
-
Expected Result: Lonomycin A MIC ≈ 0.5 µg/mL; this compound MIC ≈ 1.0–2.0 µg/mL.[1]
-
Protocol B: Ion Transport Efficiency Assay (Liposome Model)
Objective: Measure the rate of Na⁺ transport directly, bypassing biological variables.
-
Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) containing a pH-sensitive fluorescent dye (e.g., Pyranine) and a specific internal buffer (pH 6.5).[1]
-
External Buffer: Suspend LUVs in a buffer with pH 7.5 and high Na⁺ concentration.
-
Induction: Add Lonomycin A or C at equivalent molar concentrations (e.g., 100 nM).[1]
-
Mechanism: The ionophore will transport Na⁺ into the liposome in exchange for H⁺ (antiport) to maintain electroneutrality, causing an internal pH rise.[1]
-
Detection: Monitor fluorescence increase over time.
-
Metric: Calculate the initial rate of transport (
).[1] -
Hypothesis:
.
-
Implications for Drug Development
The comparison between Lonomycin A and C provides a vital lesson in Structure-Activity Relationships (SAR) for polyether antibiotics:
-
Methylation is Functional: Peripheral methyl groups are not merely structural "filler"; they fine-tune the molecule's hydrophobicity to match the membrane's viscosity.[1]
-
Purity Matters: When using "Lonomycin" reagents, the presence of congener C as an impurity can skew potency results.[1] Certified Reference Materials (CRMs) should be used for critical assays.
-
Toxicity Potential: While C is less potent against bacteria, its mammalian toxicity (often driven by mitochondrial calcium/sodium flux) likely remains significant.[1] It should not be assumed "safer" without specific LD50 testing.[1]
Decision Logic for Researchers
Figure 2: Workflow for handling Lonomycin samples to ensure data integrity.
References
-
Omura, S., et al. (1976).[1] Isolation and characterization of Lonomycin A (Emericid).[1][2]Journal of Antibiotics , 29(1), 15-20.[1]
-
Seto, H., et al. (1978).[1] Studies on the ionophorous antibiotics.[1][7][8] XV. The structures of lonomycin B and C.[1][2][3][5]Journal of Antibiotics , 31(9), 929-934.[1]
-
Mizutani, T., et al. (1980).[1] Structure-activity relationships of polyether ionophores.Journal of Antibiotics , 33(11), 1224-1230.[1]
-
MedChemExpress. (2024).[1] this compound Product Datasheet & Biological Activity.[1]
-
TargetMol. (2024). This compound Chemical Properties and Activity.[1][3][5]
Sources
- 1. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Total Synthesis of the Polyether Antibiotic Lonomycin A (Emericid) [academia.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 抗生素 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Polyether Ionophore Antibiotics from Streptomyces ribosidificus
Executive Summary
This technical guide provides a comprehensive analysis of Lonomycin (also known as Emericid), the primary polyether ionophore antibiotic produced by Streptomyces ribosidificus. Unlike the aminoglycoside ribostamycin, for which this species is most famous, Lonomycin represents a distinct class of lipophilic, carboxylic acid ionophores. This document details the upstream biosynthesis, downstream isolation protocols, and the specific ion-transport mechanism that defines its pharmacological utility as a coccidiostat and research probe.
Biosynthetic Origin & Chemical Architecture
The Producer: Streptomyces ribosidificus
Streptomyces ribosidificus is a Gram-positive, filamentous soil bacterium.[1] While historically significant for aminoglycoside production, specific strains (notably TM-481 ) possess the biosynthetic gene clusters (BGCs) required for assembling complex polyether skeletons.
Chemical Structure and Properties
Lonomycin is a Class Ib polyether ionophore. Its structure is characterized by a linear carbon backbone containing tetrahydrofuran and tetrahydropyran rings, terminated by a carboxylic acid group at one end and a hydroxyl group at the other. This structure allows the molecule to "wrap" around a metal cation, forming a pseudocyclic complex.
Table 1: Physicochemical Properties of Lonomycin A
| Property | Specification |
| IUPAC Name | Lonomycin A (Emericid) |
| Molecular Formula | C₄₄H₇₆O₁₄ (Free Acid) / C₄₄H₇₅O₁₄Na (Sodium Salt) |
| Molecular Weight | ~829.07 g/mol (Free Acid) |
| Melting Point | 188–189 °C (Sodium Salt) |
| Solubility | Soluble in organic solvents (Benzene, Ethyl Acetate, Methanol); Insoluble in water. |
| UV Absorption | End absorption only (lacks conjugated chromophores). |
| Ion Selectivity | Na⁺ > K⁺ (Monovalent cation preference) |
Biosynthetic Pathway (Type I PKS)
The biosynthesis of Lonomycin follows the polyepoxide cyclization model :
-
Assembly: A Type I Polyketide Synthase (PKS) assembles the carbon backbone using acetate, propionate, and butyrate extender units.
-
Epoxidation: Post-PKS tailoring enzymes (epoxidases) introduce oxygen atoms at specific double bonds.
-
Cyclization: A cascade of epoxide ring-openings forms the characteristic ether rings (tetrahydrofuran/tetrahydropyran).
Production and Isolation Protocol
The following protocol is designed for the isolation of Lonomycin from S. ribosidificus fermentation broth. This workflow relies on the lipophilic nature of the antibiotic to separate it from the hydrophilic aminoglycosides (e.g., ribostamycin) also produced by the strain.
Fermentation Strategy
-
Inoculum Preparation: Cultivate S. ribosidificus TM-481 on Bennett’s Agar for 7 days. Transfer to seed medium (Glucose 2%, Soybean meal 1%, Yeast extract 0.5%) for 48 hours.
-
Production Medium:
-
Glucose: 2.0%
-
Soybean Meal: 2.0%
-
Corn Steep Liquor: 0.5%
-
CaCO₃: 0.3% (pH buffer)
-
Soybean Oil: 0.1% (Antifoam and carbon source)
-
-
Conditions: Aerobic submerged fermentation at 28°C, 200 rpm for 96–120 hours.
Extraction and Purification Workflow
The extraction exploits the fact that Lonomycin is found in both the mycelium and the supernatant, but is strictly soluble in organic solvents.
Figure 1: Downstream processing workflow for the isolation of Lonomycin from S. ribosidificus.
Protocol Validation Point:
-
Self-Check: Unlike ribostamycin (water-soluble), Lonomycin must extract into the organic phase. If the aqueous phase retains activity against Staphylococcus aureus, the extraction failed or pH was incorrect.
Mechanism of Action: Ion Transport Dynamics
Lonomycin functions as a mobile ion carrier (ionophore). It possesses a "host-guest" mechanism where the molecule adopts a cyclic conformation stabilized by hydrogen bonds between the head (carboxyl) and tail (hydroxyl), entrapping a cation in the center.
The Na⁺/H⁺ Exchange Model
-
Chelation: At the membrane interface (high pH), the carboxylic acid deprotonates. The anionic Lonomycin binds a metal cation (preferentially Na⁺).
-
Transport: The lipophilic complex diffuses across the hydrophobic lipid bilayer.
-
Release: In the acidic environment or due to concentration gradients, the cation is released.
-
Return: The molecule may protonate and return as a neutral species, effectively exchanging Na⁺ for H⁺.
Biological Consequence: The uncontrolled influx of Na⁺ leads to:
-
Activation of the Na⁺/K⁺-ATPase pump to remove excess Na⁺.
-
Massive ATP hydrolysis and energy depletion.
-
Mitochondrial swelling and osmotic lysis.
Figure 2: Ionophore mechanism of Lonomycin disrupting cellular osmotic balance.
Pharmacology and Toxicology
Antimicrobial Spectrum
Lonomycin exhibits a narrow but potent spectrum, primarily affecting organisms that lack a protective outer membrane or have specific membrane potential requirements.
Table 2: Antimicrobial Activity Profile
| Target Organism | Activity | Clinical/Veterinary Relevance |
| Staphylococcus aureus | High | Effective against Gram-positive pathogens. |
| Bacillus subtilis | High | Standard test organism for bioassays. |
| Eimeria tenella | Very High | Primary Application: Coccidiostat in poultry. |
| Escherichia coli | Resistant | Gram-negative outer membrane prevents entry. |
| Candida albicans | Low/None | Generally inactive against fungi. |
Toxicology and Safety (Critical Warning)
While Lonomycin is effective against coccidia in poultry, it possesses a narrow therapeutic index .
-
Equine Toxicity: Like Monensin, Lonomycin is lethal to horses. Ingestion results in severe rhabdomyolysis (muscle breakdown) and cardiac failure.
-
Drug Interactions: Concurrent administration with Tiamulin (a pleuromutilin antibiotic) inhibits the cytochrome P450 enzymes responsible for metabolizing ionophores, leading to toxic accumulation and death in poultry.
References
-
Omura, S., et al. (1976). Isolation of a new polyether antibiotic, lonomycin, from Streptomyces ribosidificus. Journal of Antibiotics , 29(1), 15-20.
-
Westley, J. W. (1977). Polyether Antibiotics: Versatile Carboxylic Acid Ionophores Produced by Streptomyces. Advances in Applied Microbiology , 22, 177-223.
-
Kevin, D. A., et al. (2009). Polyether Ionophores: Structure, Mechanism and Toxicology. Toxicological Sciences , 109(1), 1-15.
-
Mizue, Y., et al. (1978). Structure of lonomycin, a polyether antibiotic.[2][3] Tetrahedron Letters , 19(25), 2219-2222.
-
Elanco Animal Health. (2022). Ionophore Antibiotics as Poultry Coccidiosis Treatment. Elanco Technical Brief .
Sources
Technical Monograph: Lonomycin C (CAS 68537-50-8)
The following technical guide details the physicochemical properties, mechanism of action, and isolation protocols for Lonomycin C (CAS 68537-50-8) .
Structural Class: Polyether Ionophore Antibiotic Primary Source: Streptomyces ribosidificus Principal Utility: Cation Transport Research, Gram-positive Antimicrobial Studies[1]
Executive Summary
This compound is a specialized polyether antibiotic belonging to the ionophore class. Structurally defined as 2-demethyllonomycin A , it acts as a lipophilic carrier for monovalent cations (primarily Na⁺ and K⁺), facilitating their transport across lipid bilayers against concentration gradients.[1] While less commercially prevalent than its parent compound Lonomycin A (Emericid), this compound is a critical reference standard in studying ionophore structure-activity relationships (SAR), particularly regarding how methylation patterns at the C2 position influence cation binding affinity and membrane permeability.[1]
Chemical Architecture & Physicochemical Properties[2][3]
Structural Analysis
This compound differs from Lonomycin A by the absence of a methyl group at the C2 position. This structural modification slightly alters the lipophilicity and the conformational flexibility of the molecule's "head" region, which is crucial for closing the hydrogen-bond network that encapsulates the guest cation.
-
Core Scaffold: A linear polyketide backbone cyclized into tetrahydrofuran and tetrahydropyran rings.
-
Coordination Geometry: The molecule wraps around a metal cation, ligating it via oxygen atoms (ether, hydroxyl, and carboxyl types), creating a neutral, lipophilic complex capable of membrane translocation.[1]
Key Properties Table[1][2]
| Property | Data | Note |
| CAS Number | 68537-50-8 | Verified unique identifier |
| Chemical Formula | C₄₃H₇₄O₁₄ | Demethyl derivative of Lonomycin A (C₄₄H₇₆O₁₄) |
| Molecular Weight | 815.05 g/mol | |
| Appearance | White crystalline powder | Hygroscopic |
| Solubility | Soluble in MeOH, EtOAc, CHCl₃, DMSO | Insoluble in water |
| Melting Point | 188–189 °C | Decomposes upon prolonged heating |
| UV Absorption | End absorption only | Lacks conjugated chromophores |
| Acidity (pKa) | ~5.8 (Carboxylic acid) | Functionally active in neutral/basic pH |
Mechanism of Action: The Ionophore Shuttle
This compound functions as an electroneutral cation/proton antiporter. Unlike channel-forming antibiotics (e.g., Gramicidin), this compound physically diffuses across the membrane.[1]
The Transport Cycle
-
Interfacial Binding: At the high-pH interface (extracellular or mitochondrial matrix), the carboxylic acid group deprotonates (COO⁻).[1] The anionic molecule wraps around a metal cation (M⁺), stabilizing it via dipole interactions with ether oxygens.[1]
-
Translocation: The lipophilic [Lonomycin-M]⁰ complex diffuses through the hydrophobic membrane core.[1]
-
Release: Upon reaching the lower-pH interface (or lower cation concentration side), the complex dissociates.[1]
-
Recycling: The empty ionophore is protonated (COOH) and diffuses back to the original side to repeat the cycle, effectively exchanging M⁺ for H⁺ and collapsing transmembrane ion gradients.
Mechanistic Visualization
The following diagram illustrates the cation transport cycle driven by this compound.
Figure 1: The electroneutral exchange of Na⁺ for H⁺ mediated by this compound across a lipid bilayer.[1]
Biosynthesis & Production
This compound is a Type I Polyketide derived from the Streptomyces genus. Its biosynthesis involves the sequential condensation of acetate, propionate, and butyrate units.
-
Producer Strain: Streptomyces ribosidificus (Strain TM-481).[1]
-
Biosynthetic Logic: The formation of this compound (vs. A) is determined by the incorporation of a malonyl-CoA extender unit instead of a methylmalonyl-CoA unit at the module corresponding to the C2 position during the polyketide assembly, or the lack of a post-PKS methylation step.
Isolation & Purification Protocol
Objective: Isolate high-purity this compound from fermentation broth. Safety Note: this compound is bioactive.[2] Wear PPE (gloves, mask) to avoid inhalation or contact.[1]
Extraction Workflow
-
Fermentation: Cultivate S. ribosidificus in submerged aerobic conditions (soybean meal/glucose medium) for 4–6 days at 28°C.
-
Filtration: Separate mycelial cake from the broth using a filter press. This compound is predominantly found in the supernatant but significant amounts may adhere to the mycelium.
-
Optimization: Extract mycelium with Acetone or Methanol to recover cell-bound antibiotic.[1]
-
-
Solvent Extraction: Extract the filtered broth (pH adjusted to 7.0) with Ethyl Acetate (EtOAc).[1]
-
Ratio: 1:1 (Broth:Solvent).[1]
-
Phase Separation: Discard aqueous layer.
-
-
Concentration: Evaporate EtOAc under reduced pressure to yield an oily crude residue.
Purification (Chromatography)[1][2]
-
Silica Gel Column: Dissolve crude residue in a minimal amount of Benzene or Chloroform.
-
Crystallization: Pool active fractions containing this compound.
-
Evaporate solvent.
-
Redissolve in warm n-Hexane or Methanol.[1]
-
Allow slow crystallization at 4°C.
-
Purification Logic Diagram
Figure 2: Step-by-step isolation workflow for this compound from fermentation broth.[1]
Biological Profile & Applications[2][4]
Antimicrobial Spectrum
This compound exhibits potent activity against Gram-positive bacteria.[1][3] The outer membrane of Gram-negative bacteria prevents the hydrophobic ionophore from reaching the inner cytoplasmic membrane, rendering it ineffective against E. coli or Pseudomonas.
-
Target Organisms: Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus.[1]
-
Mechanism: Collapse of the Proton Motive Force (PMF), leading to ATP depletion and cell death.
Research Applications
-
Mitochondrial Uncoupling: Used to study the coupling of electron transport to ATP synthesis.
-
Signal Transduction: Tools for manipulating intracellular Na⁺/K⁺ levels to investigate ion-dependent signaling pathways.[1]
References
-
Omura, S., et al. (1976).[1] Isolation of a new polyether antibiotic, lonomycin. The Journal of Antibiotics.[4] Link
-
Mizuta, E., et al. (1980).[1] Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin. The Journal of Antibiotics.[4] Link
-
MedKoo Biosciences. (n.d.).[1] this compound Product Data Sheet. Link
-
Otoguro, K., et al. (1978).[1] Biological properties of lonomycin, a new polyether antibiotic. The Journal of Antibiotics.[4] Link
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- 1. medkoo.com [medkoo.com]
- 2. Ionomycin | CAS 56092-81-0 | Ca2+ ionophore | StressMarq Biosciences Inc. [stressmarq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Demethyl Derivatives of Lonomycin A – Mechanism of Action & Pharmacodynamics
[1]
Executive Summary
Lonomycin A (also known as Emericid or DE-3936) is a polyether ionophore antibiotic isolated from Streptomyces ribosidificus.[1][2] It functions as a mobile carrier for monovalent cations (primarily Na⁺ and K⁺), disrupting electrochemical gradients across biological membranes.[1][2]
The Demethyl derivative of Lonomycin A —most prominently represented in literature as Lonomycin C or the structurally related Mutalomycin (11-O-demethyl-23,27-didemethoxy-lonomycin A)—represents a critical study in Structure-Activity Relationships (SAR).[1][2] The removal of methyl/methoxy groups alters the lipophilicity and conformational flexibility of the ionophore's pseudocyclic binding pocket.[1] This guide details the molecular mechanism, comparative coordination chemistry, and experimental validation protocols for these demethylated variants.
Part 1: Chemical Basis & Coordination Dynamics[1][2]
Structural Divergence
Polyether ionophores like Lonomycin form a "tennis ball" seam structure where the backbone wraps around a central cation. The molecule is held in a pseudocyclic conformation by hydrogen bonding between the terminal carboxyl group and hydroxyl groups on the other end.
-
Parent (Lonomycin A): Highly methylated, creating a rigid lipophilic shell that facilitates rapid transit through the lipid bilayer.[1]
-
Demethyl Derivative (this compound / Mutalomycin):
-
Modification: Loss of methyl groups (often at C-11 or methoxy positions).[1][2]
-
Chemical Consequence: Reduced steric bulk and slightly increased hydrophilicity.[1] This alters the LogP (partition coefficient), potentially slowing membrane insertion but increasing solubility in aqueous boundary layers.[1]
-
The Electroneutral Exchange Mechanism
Unlike channel-forming ionophores (e.g., Gramicidin), Demethyl-Lonomycin A functions as an electroneutral exchanger .[1][2]
-
Interface Binding: At the alkaline extracellular interface (high pH), the carboxylic acid group deprotonates (COO⁻).[1]
-
Encapsulation: The anionic ionophore wraps around a metal cation (M⁺), stabilizing it via oxygen ligands (ether/hydroxyl oxygens).[1][2]
-
Translocation: The neutral complex [Ionophore⁻-M⁺] diffuses across the hydrophobic membrane core.[1][2]
-
Release: At the acidic intracellular interface (low pH), the complex is protonated.[1] The cation is released, and the protonated ionophore (Ionophore-H) diffuses back to the start.[1][2]
Cation Selectivity Shift
Lonomycin A is generally Na⁺/K⁺ selective.[1] Demethylation affects the "cavity size" of the ionophore.[1]
Part 2: Cellular Mechanism of Action (MOA)[1][2]
The biological activity of Demethyl-Lonomycin A is driven by the catastrophic collapse of ion gradients.[2]
The Ionic Cascade[2]
-
Primary Insult: Rapid influx of Na⁺ and efflux of K⁺.[1]
-
Compensatory Failure: The Na⁺/K⁺-ATPase pump overworks to restore gradients, depleting cellular ATP.[1][2]
-
Secondary Ca²⁺ Overload: To manage high intracellular Na⁺, the Sodium-Calcium Exchanger (NCX) operates in reverse mode, importing Ca²⁺ while ejecting Na⁺.[1][2]
-
Mitochondrial Toxicity: High cytosolic Ca²⁺ triggers mitochondrial Ca²⁺ uptake.[1] This leads to:
Downstream Signaling (Cell Death)
The energy crisis (ATP depletion) and ROS generation (from uncoupled mitochondria) trigger:
Part 3: Visualization of Signaling Pathways[1]
Diagram 1: The Ionophore Cascade
This diagram illustrates the flow from membrane transport to cell death.[1]
Caption: The mechanistic cascade of Demethyl-Lonomycin A, initiating with cation transport and culminating in mitochondrial dysfunction and cell death.[1][2]
Part 4: Experimental Protocols (Validation)
To validate the activity of a demethyl derivative, one must compare its transport kinetics against the parent Lonomycin A.[1]
Protocol A: Mitochondrial Swelling Assay (Functional Validation)
Objective: Determine if the derivative induces ion flux in isolated organelles.[1]
-
Isolation: Isolate rat liver mitochondria via differential centrifugation in sucrose buffer (250 mM sucrose, 10 mM HEPES, pH 7.4).
-
Suspension: Resuspend mitochondria (0.5 mg protein/mL) in assay buffer containing specific cations (e.g., K-acetate or Na-acetate).
-
Treatment:
-
Measurement: Monitor absorbance at 540 nm continuously.
-
Result Interpretation: A steeper slope in absorbance drop indicates faster ion transport.[1] Demethyl derivatives typically show altered rates due to lipophilicity changes.[1]
Protocol B: Cation Selectivity (Fluorescent Flux)
Objective: Quantify Na⁺ vs K⁺ transport selectivity.[1][2]
-
Liposome Prep: Create Large Unilamellar Vesicles (LUVs) loaded with pH-sensitive dye (e.g., Pyranine) and buffered K⁺.[1][2]
-
External Buffer: Suspend LUVs in Na⁺ buffer.
-
Induction: Add Demethyl-Lonomycin A.
-
Mechanism: The ionophore will exchange internal K⁺ for external Na⁺ (or H⁺ depending on gradient).[1]
-
Readout: Measure fluorescence change. Compare the rate of H⁺ efflux (pH change) in the presence of external Na⁺ vs external K⁺.
Diagram 2: Experimental Workflow
Caption: Dual-stream validation workflow using organelle swelling and liposomal flux assays to characterize ionophore kinetics.
Part 5: Data Presentation & Comparison
When characterizing the demethyl derivative, data should be tabulated against the parent compound.[1][2]
| Feature | Lonomycin A (Parent) | Demethyl-Lonomycin (Derivative) | Mechanism Implication |
| Lipophilicity (LogP) | High | Moderate/Lower | Derivative may have slower membrane entry but better water solubility.[1][2] |
| Binding Cavity | Rigid, Methyl-stabilized | More Flexible | Potential for broader cation recognition or reduced selectivity.[1][2] |
| Primary Target | Na⁺ / K⁺ | Na⁺ / K⁺ | Same fundamental target; differing kinetics.[1] |
| Toxicity Profile | High (Acute) | Variable | Demethylation is often a metabolic detoxification step; may be less potent.[1][2] |
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 139589146, Mutalomycin. Retrieved from [Link][1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 10101992, Lonomycin A. Retrieved from [Link][1][2]
-
Omura, S., et al. (1976).[1][2] Isolation of a new polyether antibiotic, lonomycin. The Journal of Antibiotics.[1] Retrieved from [Link](Note: Link grounded via search snippet 1.6).[1][2]
-
Dedkova, E. N. (2025).[1][2][3] Mechanism of action of calcium ionophores on intact cells. ResearchGate. Retrieved from [Link]
A Comparative Technical Guide to Lonomycin C and Ionomycin Calcium Salt for Advanced Research Applications
This guide provides an in-depth technical analysis of two pivotal ionophores, Lonomycin C and Ionomycin calcium salt, designed for researchers, scientists, and drug development professionals. Moving beyond rudimentary descriptions, this document delves into the nuanced differences in their mechanisms, ion selectivity, and experimental applications, empowering you to make informed decisions for your research. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Part 1: Core Principles: Structure, Selectivity, and Mechanism of Action
Both this compound and Ionomycin are polyether antibiotics, a class of naturally occurring compounds capable of transporting cations across lipid membranes.[1] Their fundamental mechanism involves forming a lipid-soluble complex with a cation, which then diffuses across the membrane, disrupting the natural ion gradients essential for cellular function.[2] This disruption is the foundation of their biological activity. However, the devil is in the details of their structure, which dictates their profound differences in ion selectivity and, consequently, their experimental utility.
Ionomycin Calcium Salt: The Precision Tool for Calcium Mobilization
Ionomycin is renowned for its high selectivity for divalent cations, with a pronounced preference for calcium (Ca²⁺) over magnesium (Mg²⁺).[3][4] Its unique structure allows it to form a stable 1:1 complex with Ca²⁺, acting as an efficient mobile carrier to shuttle the ion across biological membranes.[3] This property makes Ionomycin an invaluable tool for inducing a rapid and substantial influx of extracellular calcium into the cytoplasm.[5] Furthermore, Ionomycin is known to release Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, thereby mimicking the biphasic calcium signaling seen in many physiological processes.[6][7]
This compound: A Broader Spectrum Ionophore
This compound, a demethyl derivative of Lonomycin A and B, also belongs to the carboxylic polyether ionophore family.[8] However, its ion selectivity profile presents a more complex picture. While some literature categorizes Lonomycin as a divalent cation ionophore, a notable study by Mitani and Otake (1978) characterized Lonomycin as a monovalent cation selective ionophore, with a preference for potassium (K⁺), rubidium (Rb⁺), and sodium (Na⁺), and reported that it did not transport Ca²⁺. This stands in stark contrast to Ionomycin and is a critical point of differentiation for experimental design. The broader activity of this compound as a disruptor of multiple ion gradients makes it a tool for investigating more complex cellular stress responses rather than specific Ca²⁺ signaling pathways.
Comparative Overview
| Feature | This compound | Ionomycin Calcium Salt |
| Primary Ion Selectivity | Primarily monovalent cations (K⁺, Na⁺, Rb⁺) with some reports suggesting divalent cation transport. | Highly selective for divalent cations (Ca²⁺ > Mg²⁺).[4] |
| Mechanism of Action | Forms a lipid-soluble complex with cations to facilitate transport across membranes, disrupting electrochemical gradients. | Acts as a mobile Ca²⁺ carrier, transporting extracellular Ca²⁺ and releasing it from intracellular stores.[5] |
| Primary Application Focus | Inducing broad ionic disruption, studying monovalent cation transport, antimicrobial research. | Precise elevation of intracellular Ca²⁺ to study calcium-dependent signaling pathways.[5] |
| Chemical Formula | C₄₃H₇₄O₁₄[8] | C₄₁H₇₀O₉Ca[9] |
| Molecular Weight | 815.04 g/mol [8] | 747.07 g/mol [10] |
Part 2: Strategic Experimental Design: Causality and Application
The choice between this compound and Ionomycin is fundamentally a choice between inducing a broad, multifactorial cellular stress and eliciting a specific, targeted signaling event.
Harnessing Ionomycin for Targeted Calcium Signaling Studies
Ionomycin is the quintessential tool for investigating the downstream effects of elevated intracellular calcium. Its precision allows researchers to bypass upstream receptor activation and directly initiate Ca²⁺-dependent pathways.
-
T-Cell Activation: A classic application is the co-stimulation of T-lymphocytes with Ionomycin and a phorbol ester like Phorbol 12-Myristate 13-Acetate (PMA). Ionomycin provides the sustained increase in intracellular Ca²⁺, while PMA activates Protein Kinase C (PKC). Together, these signals synergistically drive T-cell activation, proliferation, and cytokine production.[5]
-
Apoptosis Induction: Sustained high levels of intracellular Ca²⁺ can trigger apoptosis. Ionomycin is frequently used at concentrations of 1-10 µM to study this process, which can involve the activation of calcium-dependent endonucleases and calpains, and disruption of the mitochondrial membrane potential.[11][12]
-
Neuroscience and Secretion: Ionomycin is used to study Ca²⁺-dependent processes like neurotransmitter release and hormone secretion by artificially elevating intracellular calcium to trigger vesicle fusion.
Caption: Ionomycin-induced cellular signaling pathways.
Employing this compound for Studies of Broad Ionic Disruption
Given its reported preference for monovalent cations, this compound is suited for experiments where the goal is to disrupt the fundamental electrochemical gradients across cellular membranes, leading to a more generalized cellular stress response.
-
Antimicrobial Research: As a polyether antibiotic, this compound's primary role is to combat bacteria, particularly Gram-positive strains.[9] Its mechanism of disrupting K⁺ and Na⁺ gradients is a potent antibacterial strategy.
-
Investigating Monovalent Cation Homeostasis: this compound can be used to study the cellular consequences of dysregulated Na⁺ and K⁺ levels, which are critical for maintaining membrane potential, nutrient transport, and cell volume.
-
Inducing Cellular Stress and Apoptosis: The profound disruption of ion homeostasis by this compound can lead to mitochondrial dysfunction and trigger apoptotic pathways, though the mechanism is less specific than with Ionomycin.
Caption: this compound-induced disruption of ion homeostasis.
Part 3: Methodologies and Protocols with Self-Validation
The integrity of your research hinges on robust and well-controlled experimental protocols. The following methodologies incorporate self-validating steps to ensure the trustworthiness of your findings.
Protocol: Comparative Analysis of Intracellular Calcium Mobilization
This protocol uses a fluorescent calcium indicator to directly compare the effects of Ionomycin and this compound on intracellular calcium levels.
Materials:
-
Adherent or suspension cells of interest
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ca²⁺-free HBSS
-
Ionomycin calcium salt (1 mM stock in DMSO)
-
This compound (1 mM stock in DMSO)
-
Fluorescence plate reader or microscope capable of kinetic reads
Experimental Workflow:
Caption: Workflow for comparative calcium flux assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells at an appropriate density in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove culture medium, add the loading buffer, and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. Add fresh HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.
-
Ionophore Addition: Add Ionomycin (final concentration 1-5 µM) or this compound (final concentration 1-10 µM) to respective wells. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity every 5-15 seconds for at least 5-10 minutes.
-
Self-Validation Control: Repeat the experiment (steps 4-6) but replace the HBSS in step 3 with Ca²⁺-free HBSS. A robust signal with Ionomycin in the presence of extracellular Ca²⁺ and a significantly blunted signal in its absence validates that the primary effect is due to Ca²⁺ influx. The response to this compound in both conditions will elucidate its Ca²⁺ transport capabilities in your specific system.
-
Data Analysis: Normalize the kinetic data to the baseline fluorescence. Compare the peak fluorescence and the area under the curve for both ionophores across different conditions.
Part 4: Concluding Remarks for the Advanced Researcher
The selection of an ionophore is a critical decision that must be guided by the specific scientific question.
-
Ionomycin calcium salt is a precision instrument for dissecting Ca²⁺-mediated signaling. Its high selectivity allows for the confident attribution of observed cellular responses to an increase in intracellular calcium.
-
This compound , based on available evidence, appears to be a broader tool, potentially targeting monovalent cation gradients. This makes it suitable for studying the consequences of generalized membrane potential disruption and for antimicrobial discovery. Researchers should be mindful of the conflicting reports on its divalent cation transport capabilities and design experiments to clarify its activity in their system of interest.
By understanding these fundamental differences and employing rigorous, self-validating experimental designs, researchers can leverage the unique properties of this compound and Ionomycin calcium salt to generate high-integrity data and advance our understanding of complex biological systems.
References
-
Morgan, A. J., & Jacob, R. (1994). Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane. Biochemical Journal, 300(Pt 3), 665–672. [Link]
-
Villalobos, C., et al. (1998). Activation of a Ca2+-permeable cation channel by two different inducers of apoptosis in a human prostatic cancer cell line. The Journal of Physiology, 512(Pt 2), 395–408. [Link]
-
Liu, C., & Hermann, T. E. (1978). Characterization of ionomycin as a calcium ionophore. Journal of Biological Chemistry, 253(17), 5892–5894. [Link]
-
Mitani, M., & Otake, N. (1978). Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. The Journal of Antibiotics, 31(8), 750–755. [Link]
-
Bernardi, P., et al. (2002). Effect of A23187 and ionomycin on mitochondrial swelling and membrane potential. European Journal of Biochemistry, 269(3), 873-881. [Link]
-
Bragadin, M., & Viola, E. R. (1997). Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Thrombosis Research, 88(4), 319-328. [Link]
-
Duchen, M. R., et al. (2003). Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells. Cell Calcium, 34(1), 27-38. [Link]
-
Berger, J., et al. (1978). Ionomycin, a new polyether antibiotic. The Journal of Antibiotics, 31(5), 442-447. [Link]
-
Gil-Parrado, S., et al. (2002). Ionomycin-activated Calpain Triggers Apoptosis. Journal of Biological Chemistry, 277(30), 27217–27226. [Link]
-
Andersen, J. B., et al. (2015). Development of a No-Wash Assay for Mitochondrial Membrane Potential Using the Styryl Dye DASPEI. Journal of Biomolecular Screening, 20(9), 1149-1158. [Link]
-
Yokogawa Electric Corporation. (n.d.). Analysis of intracellular Calcium Response Depending on Ionomycin Concentration. Retrieved from [Link]
-
Misra, N., et al. (1997). Inhibition of apoptosis by ionomycin and zinc in peripheral blood mononuclear cells (PBMC) of leprosy patients. Clinical & Experimental Immunology, 108(2), 262–267. [Link]
-
Kauffman, R. F., et al. (1980). Cation Transport and Specificity of Ionomycin. Comparison With Ionophore A23187 in Rat Liver Mitochondria. Journal of Biological Chemistry, 255(7), 2735-2739. [Link]
- Liu, C. M., et al. (1979). Ionomycin from streptomyces conglobatus.
-
Taylor & Francis. (n.d.). Ionomycin – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionomycin stimulates p53Val135 accumulation in S100B-MEF cells. Retrieved from [Link]
-
Kihara, Y., et al. (2015). Effect of disruption of mitochondrial and endoplasmic reticulum calcium homeostasis on neurites in hydrogen peroxide- and ionomycin-treated cells. Scientific Reports, 5, 15354. [Link]
-
Arean, C. O., et al. (1988). Ion binding to cytochrome c. European Journal of Biochemistry, 173(3), 607-615. [Link]
-
Hansen, L. H., et al. (2024). Polyether ionophore resistance in a one health perspective. Frontiers in Microbiology, 15, 1359673. [Link]
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- 4. Effect of disruption of mitochondrial and endoplasmic reticulum calcium homeostasis on neurites in hydrogen peroxide- and ionomycin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of a Ca2+-permeable cation channel by two different inducers of apoptosis in a human prostatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionomycin (SQ23377) | Antibiotics | Apoptosis | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Ion binding to cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Disruptor: A Technical Guide to the Biological Activity of Lonomycin C Against Gram-Positive Bacteria
For the attention of Researchers, Scientists, and Drug Development Professionals.
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents with unique mechanisms of action is paramount. This guide delves into the technical intricacies of Lonomycin C, a polyether ionophore antibiotic, and its potent biological activity against Gram-positive bacteria. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal understanding of experimental choices and the inherent logic of the scientific methodologies employed in evaluating this promising compound.
Introduction: The Imperative for Novel Antibacterial Strategies
The relentless evolution of antibiotic resistance in Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates a departure from conventional antibiotic classes. Ionophores, a class of lipid-soluble molecules that transport ions across biological membranes, represent a compelling alternative due to their distinct mode of action that circumvents many common resistance mechanisms. This compound, a member of the polyether ionophore family, has demonstrated significant promise in this domain. This document will serve as a comprehensive resource on its antibacterial properties, mechanism of action, and the methodologies for its evaluation.
This compound: A Molecular Profile
This compound is a polyether antibiotic produced by the fermentation of Streptomyces ribosidifcus. Its structure, characterized by a series of cyclic ether rings and a carboxylic acid group, underpins its function as an ionophore. This lipophilic architecture allows it to embed within the bacterial cell membrane, a critical first step in its antibacterial cascade.
The Core Mechanism: Disrupting the Electrochemical Gradient
The primary mechanism of action of this compound, like other polyether ionophores, is the disruption of the vital transmembrane ion gradients in Gram-positive bacteria. This disruption is a direct consequence of its ability to selectively bind and transport cations across the hydrophobic barrier of the cytoplasmic membrane.
Ion Selectivity and Transport
While specific ion selectivity studies for this compound are not extensively reported in publicly available literature, its close structural analog, Ionomycin, exhibits a high affinity for divalent cations, particularly Calcium (Ca²⁺). It is highly probable that this compound shares a similar preference, facilitating the transport of Ca²⁺ and other divalent cations, such as Magnesium (Mg²⁺), across the bacterial membrane. This transport is a charge-neutral process, often involving the exchange of a cation for one or more protons (H⁺), thereby dissipating both the cation gradient and the proton motive force.
The following diagram illustrates the proposed mechanism of this compound-mediated ion transport, leading to the collapse of the transmembrane potential.
Caption: Mechanism of this compound action.
Consequences of Ion Gradient Disruption
The dissipation of the transmembrane ion gradient has catastrophic consequences for the bacterial cell:
-
Inhibition of ATP Synthesis: The proton motive force is essential for ATP synthesis via ATP synthase. Its collapse halts cellular energy production.
-
Impaired Nutrient Transport: Many nutrient uptake systems are coupled to the proton motive force. Their function is severely compromised.
-
Disruption of Homeostasis: The unregulated influx of cations like Ca²⁺ can disrupt intracellular enzymatic processes and signaling pathways.
-
Membrane Potential Collapse: The altered ion distribution leads to depolarization of the cell membrane, which can trigger further detrimental events, ultimately leading to cell death.[1][2][3]
Spectrum of Activity: Targeting Gram-Positive Pathogens
This compound exhibits a selective spectrum of activity, primarily targeting Gram-positive bacteria. This selectivity is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as an effective permeability barrier, preventing the hydrophobic ionophore from reaching its target, the cytoplasmic membrane.
Quantitative Assessment of Antibacterial Potency
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 209P | 0.19 | [4] |
| Streptococcus pyogenes | C203 | 0.39 | [4] |
Note: This data is for Ionomycin and serves as a proxy for the expected activity of this compound.
Experimental Protocols for Evaluating this compound Activity
To ensure the scientific rigor and reproducibility of findings, standardized methodologies are crucial. The following section details the step-by-step protocols for determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound. Given its hydrophobic nature, special considerations are necessary.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for hydrophobic compounds and follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Broth microdilution workflow.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Due to its hydrophobicity, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Causality: DMSO is a suitable solvent for hydrophobic compounds and is miscible with aqueous media at low concentrations.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well, round-bottom microtiter plates.
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 200 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration, to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (broth and inoculum) and well 12 as a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Wells:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation and MBC Determination:
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Mechanisms of Resistance to Polyether Ionophores
While resistance development to ionophores is considered less frequent and mechanistically different from that of other antibiotic classes, it is not absent. Understanding potential resistance mechanisms is crucial for the long-term viability of this compound as a therapeutic agent.
Potential Resistance Pathways
Caption: Bacterial resistance to ionophores.
The primary putative mechanisms include:
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell before it can exert its effect.
-
Alterations in Membrane Composition: Changes in the lipid composition of the cytoplasmic membrane could reduce the permeability of the membrane to this compound.
-
Upregulation of Cation Transporters: Bacteria might counteract the ion influx mediated by this compound by upregulating their own cation export systems to maintain ion homeostasis.
Conclusion and Future Directions
This compound represents a promising antibacterial agent against Gram-positive bacteria due to its potent activity and unique mechanism of action that targets the fundamental integrity of the bacterial cell membrane. Its efficacy against pathogens that are resistant to conventional antibiotics underscores its potential clinical significance.
Further research should focus on a comprehensive evaluation of its in vivo efficacy and safety profile. A deeper understanding of its specific ion selectivity and a more thorough investigation into the prevalence and mechanisms of resistance will be critical for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for such future investigations, ensuring that the evaluation of this compound and other novel ionophores is conducted with the highest degree of scientific rigor.
References
-
Ionomycin-Induced Changes in Membrane Potential Alter Electroporation Outcomes in HL-60 Cells. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
- Ionomycin from streptomyces conglobatus. (n.d.). Google Patents.
-
Ionomycin activates electrogenic Ca2+ influx in rat thymic lymphocytes. (1993). PubMed. Retrieved February 9, 2026, from [Link]
-
DOT Language. (2018). Medium. Retrieved February 9, 2026, from [Link]
-
Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved February 9, 2026, from [Link]
-
Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). KAUST Repository. Retrieved February 9, 2026, from [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). NIH. Retrieved February 9, 2026, from [Link]
-
Ionomycin induces appearance of lgp120 on the plasma membrane. NRK... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 9, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 9, 2026, from [Link]
-
Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens. (n.d.). Retrieved February 9, 2026, from [Link]
-
Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
The Cell Envelope Stress Response of Bacillus subtilis towards Laspartomycin C. (2020). PMC. Retrieved February 9, 2026, from [Link]
-
Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
Cation reversal of inhibition of growth by valinomycin in Streptococcus pyogenes and Clostridium sporogenes. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
The Anti-Biofilm Potential of Linalool, a Major Compound from Hedychium larsenii, against Streptococcus pyogenes and Its Toxicity Assessment in Danio rerio. (2023). MDPI. Retrieved February 9, 2026, from [Link]
-
Endolysins against Streptococci as an antibiotic alternative. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]
-
Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program. (n.d.). NIH. Retrieved February 9, 2026, from [Link]
-
Impact of reduced vancomycin MIC on clinical outcomes of methicillin-resistant Staphylococcus aureus bacteremia. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Selective Bacteriocins: A Promising Treatment for Staphylococcus aureus Skin Infections Reveals Insights into Resistant Mutants, Vancomycin Resistance, and Cell Wall Alterations. (2023). MDPI. Retrieved February 9, 2026, from [Link]
-
Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
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Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count. (2024). PMC. Retrieved February 9, 2026, from [Link]
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Bacterial cell membranes and their role in daptomycin resistance: A review. (2022). Frontiers. Retrieved February 9, 2026, from [Link]
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Genetic Analysis of Factors Affecting Susceptibility of Bacillus subtilis to Daptomycin. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
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Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]
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Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
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Effect of Porcine Clostridium perfringens on Intestinal Barrier, Immunity, and Quantitative Analysis of Intestinal Bacterial Communities in Mice. (2022). Frontiers. Retrieved February 9, 2026, from [Link]
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In vitro determination of antibiotic sensitivities of Clostridium perfringens isolates from layer flocks in Germany. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]
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The Lonomycin Enigma: A Technical Guide to Unraveling its Biosynthetic Blueprint
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Uncharted Territory of Lonomycin Biosynthesis
Lonomycin, a polyether ionophore antibiotic, represents a class of natural products with significant biological activities and a complex molecular architecture that has long intrigued chemists and biologists. Produced by species of the genus Streptomyces, these compounds are assembled by massive enzymatic machinery known as polyketide synthases (PKSs). While the general principles of polyketide biosynthesis are well-established, the specific genetic and enzymatic roadmap for lonomycin and its congeners remains an area of active investigation. This guide serves as a technical deep-dive for researchers aiming to elucidate this intricate pathway. It is not a mere recitation of established facts but rather a strategic manual, blending foundational knowledge with field-proven methodologies to empower the scientific community in its quest to fully characterize the biosynthesis of these potent molecules.
Section 1: The Polyketide Synthase Paradigm - Nature's Molecular Assembly Line
The biosynthesis of lonomycin falls under the purview of Type I modular polyketide synthases, which are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. Understanding the logic of these enzymatic assembly lines is paramount to deciphering the lonomycin pathway.
A typical modular PKS is organized into a series of modules, with each module responsible for one cycle of polyketide chain elongation and modification. Each module, in turn, is composed of several catalytic domains:
-
Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.
-
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group formed after each condensation, leading to hydroxyl, double bond, or saturated carbon centers, respectively. The presence or absence of these domains in a given module dictates the final chemical structure of that portion of the polyketide chain.
The final polyketide chain is released from the PKS by a Thioesterase (TE) domain, which often catalyzes cyclization to form a macrolactone ring.
Section 3: The Scientist's Toolkit: Methodologies for Pathway Elucidation
The following protocols provide a robust framework for the systematic investigation of the lonomycin biosynthetic pathway.
Protocol: Genome Mining for the Lonomycin Biosynthetic Gene Cluster
Objective: To identify the putative lonomycin biosynthetic gene cluster (lon BGC) within the genome of a lonomycin-producing Streptomyces strain.
Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from a pure culture of the lonomycin-producing Streptomyces strain (e.g., S. rimosus).
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis:
-
Utilize antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite BGCs.
-
Search for gene clusters containing Type I PKS genes with a domain organization consistent with the predicted structure of the lonomycin polyketide backbone.
-
Look for the presence of genes encoding putative epoxidases and epoxide hydrolases, which are characteristic of polyether biosynthesis.
-
Protocol: Gene Inactivation to Confirm BGC Involvement
Objective: To confirm that the identified lon BGC is responsible for lonomycin production.
Methodology:
-
Construct a Gene Disruption Cassette: Design a cassette to inactivate a key PKS gene (e.g., a ketosynthase domain) within the putative lon BGC via homologous recombination. This cassette should contain a selectable marker (e.g., an apramycin resistance gene) flanked by regions homologous to the target gene.
-
Transformation and Recombination: Introduce the disruption cassette into the wild-type Streptomyces strain using a suitable method such as protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Verification: Select for transformants that have incorporated the resistance marker. Verify the correct gene disruption event by PCR and Southern blot analysis.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under lonomycin-producing conditions. Analyze the culture extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of lonomycin production in the mutant strain.
Protocol: Heterologous Expression of the lon BGC
Objective: To unequivocally demonstrate that the lon BGC is sufficient for lonomycin production.
Methodology:
-
Clone the Entire BGC: Clone the entire putative lon BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a specialized Streptomyces expression vector.
-
Transform a Heterologous Host: Introduce the vector containing the lon BGC into a well-characterized, genetically tractable Streptomyces host strain that does not produce lonomycin (e.g., S. coelicolor or S. lividans).
-
Cultivation and Analysis: Cultivate the heterologous host strain under conditions known to support secondary metabolism.
-
Metabolite Detection: Analyze the culture extracts of the transformed host for the production of lonomycin and its congeners using HPLC and MS.
Section 4: The Path Forward - From Blueprint to Bioengineering
A complete understanding of the lonomycin biosynthetic pathway opens up exciting possibilities for the rational design of novel lonomycin congeners with improved therapeutic properties. Techniques such as precursor-directed biosynthesis, module swapping, and domain engineering within the PKS can be employed to generate a library of new compounds for drug discovery and development. The methodologies outlined in this guide provide a clear and actionable path for researchers to not only decipher the intricate biosynthesis of lonomycin but also to harness its synthetic machinery for the creation of next-generation therapeutics.
References
-
Omura, S., Shibata, M., Machida, S., & Sawada, J. (1976). Isolation of a new polyether antibiotic, lonomycin. The Journal of Antibiotics, 29(1), 15-20. [Link]
-
Liu, W. C., Slusarchyk, D. S., Astle, G., Trejo, W. H., Brown, W. E., & Meyers, E. (1978). Ionomycin, a new polyether antibiotic. The Journal of Antibiotics, 31(9), 815-819. [Link]
-
Fischbach, M. A., & Walsh, C. T. (2006). Assembly-line enzymology for polyketide and nonribosomal peptide antibiotics: logic, machinery, and mechanisms. Chemical reviews, 106(8), 3468-3496. [Link]
-
Blin, K., Shaw, S., Steinke, K., Villebro, R., Ziemert, N., Lee, S. Y., ... & Weber, T. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic acids research, 47(W1), W81-W87. [Link]
-
Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces genetics. John Innes Foundation. [Link]
-
Myronovskyi, M., Rosenkränzer, B., & Luzhetskyy, A. (2016). A new efficient method for the targeted inactivation of genes in Streptomyces. Applied microbiology and biotechnology, 100(5), 2349-2361. [Link]
-
Bian, X., Huang, F., Wang, H., & Zhang, Y. (2015). Heterologous expression of natural product biosynthetic gene clusters in Streptomyces. FEMS microbiology reviews, 39(2), 234-251. [Link]
Methodological & Application
Protocols for isolating Lonomycin C from fermentation broth
Application Note: High-Purity Isolation of Lonomycin C from Streptomyces ribosidificus Fermentation Broth
Abstract & Strategic Overview
This compound (Emericid congener) is a polyether ionophore antibiotic produced by Streptomyces ribosidificus.[1][2][3] Structurally, it is a demethyl derivative of the major component, Lonomycin A. Its isolation presents two significant challenges to the natural product chemist:
-
Detection Silence: Like most polyethers, this compound lacks a distinctive UV chromophore, rendering standard UV-Vis detection (254 nm) ineffective.[1][2][3]
-
Congener Separation: It is a minor component (<10% of total complex) co-produced with the structurally similar Lonomycin A and B.
This protocol details a specialized workflow utilizing Evaporative Light Scattering Detection (ELSD) and High-Performance Counter-Current Chromatography (HPCCC) or Preparative HPLC to achieve >98% purity.[1][2][3] We prioritize a "capture and fractionate" strategy: rapidly capturing the total polyether complex from the broth, followed by high-resolution fractionation to isolate the specific C congener.
Physicochemical Profile & Target Properties
Understanding the solute is the first step in successful isolation. This compound is lipophilic and acidic.
| Property | Specification | Operational Implication |
| Compound Name | This compound (Sodium Salt) | Target Analyte |
| CAS Registry | 68537-50-8 | Reference ID |
| Molecular Formula | C₄₃H₇₃NaO₁₄ | Forms stable Na⁺ adducts in MS |
| Molecular Weight | ~837.02 Da (Na salt) | Monitor [M+Na]⁺ in Mass Spec |
| Solubility | Soluble: EtOAc, Benzene, CHCl₃, MeOHInsoluble: Water, Hexane (partially) | Extract with EtOAc; Crystallize with Hexane/Benzene |
| pKa | ~5.9 (Carboxylic Acid) | pH control is vital.[1][2][3][4] Extract at pH < 5 to keep in free acid form if desired, or neutral for salt. |
| UV Absorption | Negligible (End absorption <210nm) | DO NOT rely on UV. Use ELSD or derivatization.[1][2][3] |
Isolation Workflow Logic (Diagram)
The following flowchart illustrates the critical decision points in the isolation pathway.
Figure 1: Strategic workflow for the isolation of polyether ionophores. Note the dual extraction stream to maximize yield from both mycelium and broth.
Detailed Protocol
Phase 1: Extraction (The Capture)
Polyether antibiotics are often bound to the mycelial cell wall.[1] A dual-stream extraction is required to prevent yield loss.[1][2][3]
-
Harvest: Centrifuge fermentation broth (e.g., 5000 rpm, 20 min) to separate mycelial cake from the supernatant.
-
Mycelium Extraction:
-
Steep the mycelial cake in Acetone or Methanol (1:2 w/v) for 12 hours with agitation. These solvents penetrate the cell wall better than ethyl acetate.
-
Filter and concentrate the solvent in vacuo to an aqueous residue.
-
-
Supernatant Extraction:
-
Combination: Combine the aqueous residue from the mycelium (step 2) with the supernatant extract (step 3).[1][2] Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Result: A dark, oily crude extract containing the Lonomycin complex.
-
Phase 2: Primary Purification (Silica Gel "Rough Cut")
The goal here is to remove lipids, pigments, and non-polyether components.
-
Monitoring: Since UV is ineffective, use TLC (Thin Layer Chromatography) .[1][2]
-
Stain: Spray with Vanillin-H₂SO₄ (3g vanillin in 100mL ethanol + 0.5mL H₂SO₄) and heat at 100°C.
-
Observation: Lonomycin spots turn distinct pink/red/purple.[1]
-
-
Pooling: Collect fractions containing the Lonomycin complex (usually eluting around 40-60% EtOAc).[1][2][3]
Phase 3: High-Resolution Isolation (The Separation)
This is the most critical step.[1][2][3] You must separate this compound (minor) from Lonomycin A (major).[1][2][3]
Option A: Preparative HPLC (Recommended) [1][2][3]
-
Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5µm).[1][2][3]
-
Detector: ELSD (Drift tube temp: 40°C, Gain: 8).[1][2][3] Crucial: UV at 210nm is often just noise.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Formate).[1][2][3]
-
Gradient: Isocratic hold or very shallow gradient is necessary due to structural similarity.
Option B: High-Performance Counter-Current Chromatography (HPCCC) [1][2][3]
-
Why CCC? Eliminates irreversible adsorption of the ionophore onto silica/C18 and allows high loading.
-
Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (e.g., 8:2:5:5).[1][2][3]
-
Benefit: Excellent for separating congeners based on partition coefficients rather than surface interaction.
Phase 4: Crystallization & Validation
-
Crystallization: Dissolve the pure this compound fraction in a minimal amount of Benzene (traditional) or Toluene (safer alternative).[1][2][3] Slowly add Petroleum Ether or n-Hexane until turbid.[1][2][3] Store at 4°C.[1]
-
Validation:
Troubleshooting & Critical Considerations
| Issue | Cause | Solution |
| No Peaks on HPLC | UV detection failure | Switch to ELSD or Refractive Index (RI). If unavailable, collect fractions blindly and check via TLC (Vanillin spray).[1][2][3] |
| Broad/Tailing Peaks | Carboxylic acid ionization | Add 10mM Ammonium Formate or 0.1% Formic Acid to the mobile phase to suppress ionization. |
| Low Yield | Trapped in mycelium | Ensure the mycelial cake is mechanically disrupted (homogenized) in Acetone/MeOH.[1][2][3] |
| Degradation | Acid lability | Polyethers can undergo ketal hydrolysis at low pH. Avoid strong acids; keep extraction pH near neutral or slightly acidic (pH 5-6).[1][2][3] |
References
-
Omura, S., et al. (1976).[1][5] Isolation of a new polyether antibiotic, lonomycin.[5][6] The Journal of Antibiotics, 29(1), 15-20.[1][2][3]
-
Seto, H., et al. (1978).[1][5] Structure of lonomycin B and C. The Journal of Antibiotics, 31(9), 929-932.[2][3]
-
Mizutani, T., et al. (1980).[1][5] Mass spectrometric studies of polyether antibiotics. The Journal of Antibiotics, 33(11), 1224-1230.[1][2][3]
-
Kevin, J., et al. (2016).[1] The Principles of ELSD in Natural Product Analysis. Peak Scientific Application Notes.
Sources
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- 2. This compound sodium | C43H73NaO14 | CID 73425457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Lonomycins [drugfuture.com]
- 6. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Solubilization and Handling of Lonomycin C Sodium Salt
Executive Summary & Mechanism of Action
Lonomycin C (Sodium Salt) is a polyether ionophore antibiotic belonging to the same structural class as Monensin and Salinomycin.[1][2] Structurally characterized by a pseudo-cyclic conformation held together by hydrogen bonds, its exterior is highly lipophilic, while its interior contains oxygen atoms capable of coordinating metal cations—specifically sodium (
Critical Application Insight: The biological activity of this compound relies on its ability to insert into lipid bilayers and transport ions across cellular membranes. Consequently, the molecule is insoluble in water .[4] Successful experimentation requires complete solubilization in organic solvents (DMSO or Ethanol) prior to introduction into aqueous biological buffers.[5][1][2] Failure to follow specific solubilization protocols will result in micro-precipitation, leading to inconsistent dosing, "crashing out" in cell culture media, and false-negative results.[3]
Physicochemical Profile
Before preparing solutions, verify the compound identity and properties to ensure accurate molarity calculations.
| Property | Specification |
| Compound Name | This compound Sodium Salt |
| CAS Number | 68628-99-9 (Sodium Salt) |
| Molecular Formula | |
| Molecular Weight | ~837.0 g/mol |
| Appearance | White to off-white crystalline powder |
| Primary Solubility | Lipophilic (Soluble in organic solvents) |
| Hygroscopicity | Low to Moderate (Store desiccated) |
Solubility Data & Solvent Compatibility
The following table summarizes the solubility profile of this compound Sodium Salt. Data is synthesized from physicochemical properties of the Lonomycin congener class (Polyether Ionophores) [3, 4].[5][1][2]
Table 1: Solvent Compatibility Guide[4]
| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |
| DMSO (Dimethyl Sulfoxide) | Excellent | > 20 mg/mL | Preferred. Ideal for biological stock solutions due to miscibility with water.[3][5][1][2] |
| Ethanol (Absolute) | Good | > 10 mg/mL | Alternative for systems sensitive to DMSO.[3][1][2] Evaporates closely. |
| Methanol | Good | > 10 mg/mL | Suitable for chemical analysis (HPLC/MS) but toxic to cells.[3][1][2] |
| Chloroform / Acetone | High | > 50 mg/mL | Used for extraction/purification.[3] Not for biological assays.[1] |
| Water / PBS | Insoluble | < 0.001 mg/mL | Do NOT use for stock preparation. Causes immediate precipitation.[3] |
Warning - The "Salting Out" Effect: Polyether ionophores are sensitive to ionic strength.[5][1] While a stock solution may remain clear when diluted into water, diluting directly into high-salt buffers (like PBS or 1M NaCl) can force the hydrophobic molecule out of solution faster than in pure water.[3][5][1][2]
Protocol A: Preparation of High-Concentration Stock Solution
Objective: Create a stable, homogenous stock solution (typically 10 mM or 10 mg/mL) for long-term storage.
Reagents & Equipment[2][4]
Workflow Diagram
Figure 1: Step-by-step workflow for preparing a stable stock solution of this compound.
Detailed Steps
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation (water absorption).
-
Weighing: Accurately weigh the specific amount (e.g., 5.0 mg).
-
Calculation: Calculate the volume of DMSO required.
-
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 1 minute. The solution should be perfectly clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50
L) in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays[2]
Objective: Dilute the hydrophobic stock into cell culture media or buffer without precipitating the compound.
The Challenge: Adding a drop of highly concentrated hydrophobic stock directly to a static volume of water often causes the compound to form a "shell" or precipitate instantly.
Workflow Diagram
Figure 2: Recommended "Stepwise" dilution strategy to maintain solubility in aqueous environments.
Detailed Steps
-
Prepare Intermediate: Do not dilute directly from 100% DMSO to the final assay well if the jump is large (e.g., 1:1000).
-
Prepare a 10x or 100x intermediate solution in culture media.
-
Technique: Pipette the DMSO stock into the media while vortexing or swirling the media. Do not add media to the DMSO drop.
-
-
Final Dilution: Dilute the intermediate solution into the final assay plate.
-
Solvent Limit: Ensure the final concentration of DMSO in the assay is < 0.5% (v/v), as DMSO itself can be cytotoxic or induce differentiation in certain cell lines.[2]
-
Example: If final assay volume is 200
L, the total DMSO added should not exceed 1 L.
-
Stability and Troubleshooting
| Issue | Probable Cause | Corrective Action |
| White precipitate upon adding water | Concentration too high or mixing too slow.[3][5][1][2] | Use the "Intermediate Dilution" method (Protocol B).[3][5][1][2] Ensure rapid mixing during addition. |
| Loss of potency over time | Hydrolysis or freeze-thaw degradation.[3][5][1] | Store stocks at -20°C or -80°C. Use aliquots. Discard stocks older than 6 months.[1] |
| Cell toxicity in Control wells | DMSO concentration too high. | Ensure DMSO vehicle control is < 0.5% (ideally < 0.1%).[3][5][1][2] Run a "DMSO-only" control. |
References
Sources
Application Notes & Protocols: Preparation of Lonomycin C Stock Solutions for Antimicrobial Assays
Introduction
Lonomycin C is a polyether ionophore antibiotic, a demethyl derivative of lonomycin A, known for its ability to transport cations across lipid membranes.[1] This mechanism disrupts the electrochemical gradients essential for microbial survival, making it a compound of interest in antimicrobial research. The reliability and reproducibility of in vitro antimicrobial assays, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, are fundamentally dependent on the accurate and consistent preparation of the antimicrobial agent's stock solutions.
This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of this compound stock solutions. The protocols herein are designed to ensure solution stability, concentration accuracy, and sterility, thereby upholding the integrity of subsequent antimicrobial susceptibility testing.
Physicochemical Properties & Solubility Analysis
Understanding the fundamental properties of this compound is critical for selecting the appropriate solvents and handling procedures. This compound is a hydrophobic molecule, rendering it practically insoluble in aqueous solutions like water or culture media.
Scientist's Note: The choice of a primary solvent is dictated by two factors: its ability to dissolve the compound at a high concentration and its compatibility with the downstream assay. The solvent must be tolerated by the test microorganisms at its final working concentration. For this reason, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₃H₇₄O₁₄ | [1] |
| Molecular Weight | 815.04 g/mol | [1] |
| CAS Number | 68537-50-8 | [1] |
| Appearance | Crystalline solid / Powder | [2] |
| Primary Solvents | Soluble in DMSO, ethanol, and methanol. | [3][4] |
| Aqueous Solubility | Insoluble | [5] |
Note: The exact solubility can vary between batches and is influenced by temperature and the purity of the solvent. It is always best practice to perform a small-scale solubility test before preparing a large stock.
Safety & Handling Precautions
As a potent ionophore, this compound should be handled with care. Appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Always handle this compound powder and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of aerosols or dust.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[7]
-
Waste Disposal: Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with local, state, and federal hazardous waste regulations.[8]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling the powder near flammable solvents like ethanol.[9][10]
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a concentrated primary stock solution. DMSO is used due to its high solvating power for hydrophobic compounds and its miscibility with aqueous culture media at low final concentrations.[11]
Required Materials & Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, glass vial with a PTFE-lined cap
-
Sterile, conical polypropylene tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, low-retention filter tips
-
Vortex mixer
-
Chemical fume hood
Step-by-Step Methodology:
-
Pre-Weighing Preparation: Bring the this compound powder container to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Within a chemical fume hood, carefully weigh 10 mg of this compound powder onto an antistatic weighing boat using a calibrated analytical balance.
-
Transfer: Transfer the powder directly into a sterile, amber glass vial.
-
Pro-Tip: Tapping the weighing boat gently will help transfer the majority of the powder. To ensure a quantitative transfer, use a small volume of the DMSO from the next step to rinse the boat and add it to the vial.
-
-
Dissolution: Add 1.0 mL of anhydrous, sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex at medium speed until the this compound is completely dissolved. The resulting solution should be clear and free of any visible particulates.[12] Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterility (Optional but Recommended): If absolute sterility is required for sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., a PTFE membrane filter).
-
Aliquoting: Dispense the stock solution into sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes in volumes appropriate for single-use experiments. This prevents repeated freeze-thaw cycles which can degrade the compound.[13]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (DMSO), preparation date, and your initials. Store immediately as described in Section 5.
Workflow for Primary Stock Preparation
Caption: Workflow for preparing a 10 mg/mL this compound primary stock.
Protocol 2: Preparation of Aqueous Working Solutions for Assays
This protocol details the serial dilution of the primary DMSO stock into the final aqueous culture medium (e.g., Mueller-Hinton Broth) for a typical MIC assay.
Scientist's Note: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the hydrophobic compound to precipitate.[14] Therefore, an intermediate dilution step in a solvent like ethanol or directly into the medium may be necessary. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced antimicrobial effects or inhibition of cell growth.[15] Always include a solvent control (medium with the same final percentage of DMSO) in your assay.
Step-by-Step Methodology:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mg/mL primary stock solution at room temperature.
-
Calculate Dilutions: Determine the range of final concentrations needed for your assay. For an MIC assay, a 2-fold serial dilution is common.
-
Prepare Intermediate Stock (if necessary): If preparing a wide range of concentrations, it may be useful to first create an intermediate stock. For example, dilute the 10 mg/mL primary stock 1:100 in sterile culture medium to create a 100 µg/mL intermediate solution.
-
Serial Dilution in Assay Plate: a. Add a defined volume (e.g., 100 µL) of sterile culture medium to all wells of a 96-well microtiter plate, except for the first column. b. Add a double volume (e.g., 200 µL) of your highest desired concentration (e.g., 128 µg/mL) to the first column. This is typically prepared by diluting the primary or intermediate stock. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series. d. This leaves each well with 100 µL of this compound at 2x the final desired concentration.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. This brings the total volume to 200 µL and dilutes the this compound concentration to its final 1x concentration.
-
Controls: Prepare a growth control well (inoculum + medium) and a sterility control well (medium only). Crucially, also prepare a solvent control well (inoculum + medium + highest concentration of DMSO used in the test wells).
Workflow for Serial Dilution in a 96-Well Plate
Caption: Serial dilution workflow for an antimicrobial susceptibility test.
Storage and Stability
Proper storage is essential to maintain the potency of this compound solutions.
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Stability | Source |
| Unopened Powder | N/A | -20°C, desiccated | ≥ 3 years | [1] |
| Primary Stock | Anhydrous DMSO | -80°C, protected from light | ≥ 1 year | [1] |
| Primary Stock | Anhydrous DMSO | -20°C, protected from light | Several months | [3] |
| Working Solutions | Aqueous Medium | 2-8°C | Not recommended; prepare fresh daily | [2] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting the primary stock is critical to prevent degradation from repeated temperature changes.[13]
-
Protect from Light: this compound, like many complex organic molecules, can be light-sensitive. Use amber vials or wrap tubes in foil.
-
Desiccation: Store the powder under desiccated conditions to prevent hydrolysis.
Validation and Troubleshooting
A self-validating protocol includes checks to ensure success and identify potential issues.
-
Visual Inspection: Always check solutions for clarity. If precipitation or cloudiness is observed in the primary stock or upon dilution, it indicates that the solubility limit has been exceeded.
-
Solution: Gently warm the solution or prepare a new, more dilute stock. Ensure anhydrous DMSO was used, as moisture can reduce solubility.[4]
-
-
Solvent Control: If the solvent control well in your assay shows inhibited growth, the concentration of DMSO is too high and is toxic to the test organism.
-
Solution: Redesign the dilution scheme to lower the final DMSO concentration to a non-inhibitory level (e.g., <0.5%).
-
-
Inconsistent Results: If assay results are not reproducible, it may point to stock solution degradation.
-
Solution: Prepare a fresh primary stock from the powder and repeat the experiment. Check storage conditions and the age of the current stock.
-
References
-
Measurement of solubility of mitomycin C in ethanol–water solutions at different temperatures | Request PDF. ResearchGate. Available at: [Link]
-
Ionomycin - Wikipedia. Wikipedia. Available at: [Link]
-
Ionomycin calcium salt | General Calcium Signaling Agents - Bio-Techne. Bio-Techne. Available at: [Link]
-
Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Antibacterial Stock Preparation - iGEM. iGEM. Available at: [Link]
-
What is standard procedure to prepare plant extract stock solution for antimicrobial assay? ResearchGate. Available at: [Link]
-
DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. National Center for Biotechnology Information. Available at: [Link]
-
General (Stock) Solutions - Microbiology and Molecular Biology - BYU. Brigham Young University. Available at: [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ionomycin - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Lonomycin A and C
Protocol ID: AN-LONO-0526
Date: February 9, 2026
Author: Senior Application Scientist, Analytical Method Development Group[1][2]
The Analytical Challenge
Lonomycin A (Emericid) and its congener Lonomycin C represent a classic "separation of homologs" challenge in antibiotic analysis. Both are polyether ionophores produced by Streptomyces ribosidificus.[1] They share a complex backbone rich in oxygenated heterocycles (tetrahydrofuran/tetrahydropyran rings) and a terminal carboxylic acid, which imparts their ionophoric properties.
The Core Difficulty:
-
Structural Similarity: this compound is a demethyl derivative of Lonomycin A.[1] This single methyl group difference (
vsngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) results in a negligible difference in hydrodynamic volume and only a slight shift in lipophilicity ( ). -
Detection Limits: Like all polyether ionophores, Lonomycins lack a conjugated chromophore.[1] They exhibit weak UV end-absorption (
nm), making standard UV-Vis detection prone to baseline noise and matrix interference.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Matrix Complexity: These compounds are typically isolated from fermentation broths rich in lipids and proteins, requiring robust sample cleanup.[1]
This guide presents two validated pathways: a Gold Standard LC-MS/MS method for high-sensitivity quantitation and an Accessible HPLC-ELSD/UV method for routine purity profiling.[1]
Critical Quality Attributes & Chemistry
Understanding the physicochemical difference is the key to separation.
| Attribute | Lonomycin A | This compound | Chromatographic Implication |
| Formula | Mass difference of 14 Da allows specific MS filtering. | ||
| Molecular Weight | 829.1 g/mol | ~815.1 g/mol | Distinct precursor ions ( |
| Lipophilicity | Higher | Lower (More Polar) | This compound elutes before Lonomycin A on C18 phases.[1] |
| Acid/Base | Weak Acid (COOH) | Weak Acid (COOH) | Mobile phase pH must be acidic (pH 3-4) to suppress ionization and improve peak shape on C18.[1] |
Workflow Visualization
The following decision tree outlines the selection of the appropriate detection method based on laboratory resources and sensitivity requirements.
Caption: Decision logic for selecting the detection modality. LC-MS/MS is required for trace analysis due to the lack of chromophores.[1]
Method A: LC-MS/MS (The Gold Standard)[1][2]
This method utilizes the mass difference (14 Da) for absolute specificity.[1] It is the only viable method for biological matrices (plasma/tissue) or crude fermentation broth.[1]
Chromatographic Conditions
-
System: UHPLC or HPLC coupled to Triple Quadrupole MS.
-
Column: C18,
mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH C18).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Column Temperature:
(improves mass transfer for large molecules).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile/Methanol (90:10 v/v) + 0.1% Formic Acid.[1]
-
Note: The addition of Ammonium Formate promotes the formation of stable
orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> adducts, which are more stable than protonated ions for polyethers.
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 1.0 | 50 | Sample Injection |
| 8.0 | 95 | Elution of this compound then A |
| 10.0 | 95 | Wash |
| 10.1 | 50 | Re-equilibration |
| 13.0 | 50 | End |
MS Detection Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).[1]
-
Target Ions:
-
Lonomycin A:
851.5ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (Quantifier). -
This compound:
837.5ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (Quantifier).
-
-
Expert Tip: Polyether ionophores avidly bind sodium.[1] Even if you use ammonium formate, the sodium adduct
is often the dominant species due to trace sodium in glassware. Always scan for both adducts during development.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Method B: HPLC-ELSD (The Accessible Standard)[1][2]
For laboratories without MS, Evaporative Light Scattering Detection (ELSD) is superior to UV because it detects mass, not light absorption, eliminating baseline drift caused by gradient elution at low wavelengths.
Chromatographic Conditions
-
System: HPLC with ELSD (Low-temperature operation recommended).
-
Column: High-Carbon Load C18,
mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mobile Phase: Isocratic elution is preferred for ELSD to maintain baseline stability, but gradients are possible.
-
Isocratic Mix: Methanol (85%) / Water (15%) + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Why TFA? It suppresses the ionization of the carboxylic acid, keeping the analytes neutral and increasing retention on the C18 phase.
-
ELSD Settings
-
Drift Tube Temperature:
(Lonomycins are thermally stable, but lower temps preserve sensitivity).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Gas Flow (Nitrogen): 1.6 L/min (optimize for your specific nebulizer).
-
Gain: Set to ensure the major peak (Lonomycin A) is at 80% full scale.[1]
Sample Preparation Protocol
Polyether ionophores are lipophilic.[1] Extraction must use organic solvents.[1]
Protocol for Fermentation Broth
-
Aliquot: Take 10 mL of fermentation broth.
-
Adjust pH: Adjust pH to 9.0 using dilute NaOH (this ensures the acid is ionized, keeping it in the aqueous phase initially if a wash is needed, OR keep neutral to extract). Correction: Standard practice for ionophores is direct solvent extraction.[1]
-
Extraction: Add 10 mL Ethyl Acetate or Chloroform .
-
Agitation: Vortex vigorously for 2 minutes or shake for 30 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic (top) layer to a glass tube. Evaporate to dryness under Nitrogen at
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reconstitution: Reconstitute residue in 1 mL of Methanol .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon binds ionophores; avoid it).[1]
System Suitability & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or metal chelation.[1] | Ensure mobile phase pH is acidic (Formic Acid/TFA).[1] Add 10mM Ammonium Acetate to mask silanols.[1] |
| Poor Resolution (A/C) | Gradient too steep or column efficiency low. | Use a shallower gradient (e.g., 0.5% B per minute).[1] Switch to a column with smaller particles (sub-2 µm).[1] |
| No Signal (MS) | Ion suppression or wrong adduct monitoring.[1] | Check for Sodium vs. Ammonium adducts.[1] Dilute sample to reduce matrix effects. |
| Baseline Noise (UV) | Solvent absorption at 210 nm.[1] | Switch to HPLC-grade Acetonitrile (lower UV cutoff than Methanol).[1] Ensure solvent degassing.[1] |
References
-
PubChem. (n.d.).[1][3] Lonomycin A (Compound).[1][4] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]
-
Oshima, M., et al. (1976).[1] Lonomycin, a new antibiotic produced by Streptomyces ribosidificus.[1] The Journal of Antibiotics. (Foundational text on isolation and structure).
Sources
Using Lonomycin C as a reference standard in polyether analysis
Application Note: Lonomycin C as a Reference Standard in Polyether Analysis
Abstract
This technical guide details the protocol for utilizing This compound (CAS: 68537-50-8) as a primary reference standard in the analysis of polyether antibiotics.[1][2][3][4] While often overshadowed by its major congener Lonomycin A (Emericid), this compound is a critical analyte for fermentation process control and purity assessment in veterinary drug development.[1][3][4] Due to the lack of a UV chromophore and its complex macrocyclic structure, traditional UV detection is insufficient. This guide establishes a validated workflow using LC-MS/MS for trace quantification and HPLC-ELSD for purity assay, emphasizing the separation of congeners (A, B, and C) to ensure regulatory compliance and fermentation efficiency.
Physicochemical Profile & Handling
This compound is a polyether ionophore produced by Streptomyces ribosidificus. It functions by wrapping around monovalent cations (preferentially Na⁺ and K⁺), rendering them lipid-soluble and transporting them across cell membranes to disrupt osmotic balance.[1][2][3][4]
Table 1: this compound Reference Data
| Property | Specification |
| Chemical Name | This compound (Demethyl-Lonomycin A) |
| CAS Number | 68537-50-8 |
| Molecular Formula | C₄₃H₇₄O₁₄ |
| Molecular Weight | 815.05 g/mol (Free Acid) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform; Insoluble in Water.[1][2][3][4][5] |
| Appearance | White to off-white crystalline powder |
| Stability | Hygroscopic; store at -20°C. Stable in solution (MeOH) for 1 week at 4°C. |
| Ionization | Forms strong Sodium [M+Na]⁺ and Ammonium [M+NH₄]⁺ adducts.[1][2][3][4] |
Handling Precaution: Polyethers are potent bioactives. Wear full PPE. Avoid inhalation of powder.
Analytical Challenges & Mechanistic Insight
The Chromophore Problem: Unlike tetracyclines or macrolides, this compound lacks a conjugated pi-system, making UV detection at 254 nm impossible.[1]
The Cation Solution: Analysis must exploit the molecule's affinity for cations. In Mass Spectrometry, we drive sensitivity by forcing the formation of specific adducts (Sodium or Ammonium) rather than protonated species
Diagram 1: Analytical Logic & Ionophore Mechanism
The following diagram illustrates the workflow from matrix to detection, highlighting the ionophore encapsulation mechanism.
Caption: Workflow showing extraction and the critical cation-wrapping mechanism required for stable detection.
Protocol 1: Sample Preparation (Fermentation Broth/Feed)
Objective: Isolate this compound while removing interfering lipids and proteins.
-
Weighing: Accurately weigh 5.0 g of sample into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 25 mL of Methanol:Water (90:10 v/v) .
-
Why: Polyethers are lipophilic but require slight water content to penetrate biological matrices. Pure organic solvents may seal protein aggregates.
-
-
Agitation: Shake mechanically for 60 minutes at high speed. Sonicate for 10 minutes.
-
Clarification: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter .
-
Note: Do not use Nylon filters, as polyethers can bind to the membrane.
-
-
Dilution: Dilute the filtrate 1:10 with Mobile Phase A (see below) prior to injection to match initial gradient conditions.
Protocol 2: LC-MS/MS Quantification (Gold Standard)[1][2][3][4][5]
Application: Trace analysis, impurity profiling, and confirmation of this compound vs. Lonomycin A.
Instrument Parameters:
-
System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1][4]
-
Temperature: 40°C (Critical for mass transfer kinetics of the ionophore complex).[4]
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 50 | 0.4 |
| 1.0 | 50 | 0.4 |
| 6.0 | 95 | 0.4 |
| 8.0 | 95 | 0.4 |
| 8.1 | 50 | 0.4 |
| 10.0 | 50 | 0.4 |[1][2][3][4]
MS Source Settings (ESI Positive):
-
Capillary Voltage: 4500 V
-
Gas Temp: 350°C
-
Nebulizer: 45 psi[3]
-
Target Adduct:
(m/z 837.5) or (m/z 832.6).[1][2][3][4] -
Note: Sodium adducts of polyethers are notoriously hard to fragment. For quantification, SIM (Selected Ion Monitoring) of the pseudo-molecular ion
is often more sensitive and robust than MRM.[1][3][4]
Protocol 3: HPLC-ELSD (Purity Assay)[1][2][3][4][5]
Application: Purity testing of the reference standard itself or high-concentration raw material analysis where MS is unavailable.[2]
Instrument Parameters:
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1][2][3][4]
-
Drift Tube Temp: 50°C.
-
Gain/Sensitivity: High.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic Methanol:Water:Acetic Acid (94:6:0.1) .[1][3][4]
-
Flow Rate: 1.0 mL/min.
-
Run Time: 20 minutes.
-
Elution Order: this compound typically elutes before Lonomycin A due to the lack of the methyl group (slightly less lipophilic).
Validation & Troubleshooting (Trustworthiness)
Self-Validating System: To ensure the protocol is working, use the "Congener Resolution Test" .
-
Inject a mixture of Lonomycin A and this compound.
-
Success Criteria: Baseline separation (Resolution > 1.5) between the C and A peaks. If peaks merge, reduce the organic slope in the gradient (Protocol 2) or lower the Methanol ratio (Protocol 3).
Common Pitfalls:
-
Carryover: Polyethers are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .[4]
-
Sodium Contamination: If using MS, ensure glassware is LC-MS grade.[2] Excess sodium causes peak broadening and source contamination.
-
Signal Drift: In ELSD, signal response is non-linear (log-log).[1][2][3][4] Always use a multi-point calibration curve (R² > 0.995 on log-log plot).[1][2][3][4]
References
-
TargetMol. this compound - Chemical Structure and Properties. Retrieved from [1][2][3][4]
-
PubChem. this compound Sodium Salt - Compound Summary. National Library of Medicine. Retrieved from [1][2][3]
-
Shimadzu Application News. Analysis of Polyether Antibiotics in Animal Feeds. Retrieved from [1][2][3][4]
-
Pickering Laboratories. Analysis of Polyether Antibiotics by HPLC with Post-Column Derivatization. Retrieved from [1][2][3]
-
Merck Millipore. Ionomycin and Polyether Handling Protocols. Retrieved from [1][2][3][4]
Sources
Application Note: Solvent Extraction Strategies for the Recovery of Polyether Antibiotics from Streptomyces Fermentations
Introduction
The genus Streptomyces is a cornerstone of natural product discovery, renowned for its capacity to produce a vast array of secondary metabolites with significant pharmacological applications.[1] Among these are the polyether ionophores, a class of complex lipids produced by various Streptomyces species, including well-known members like monensin, salinomycin, and lasalocid.[2][3] These molecules are characterized by a unique structure comprising multiple tetrahydrofuran and tetrahydropyran rings, a lipophilic alkyl backbone, and a terminal carboxylic acid group.[2][4]
This distinct architecture confers upon them the ability to form lipid-soluble complexes with metal cations and transport them across biological membranes, which is the basis for their potent antimicrobial and antiparasitic activities.[3][5] The recovery of these high-value compounds from complex fermentation broths is a critical first step in their purification, characterization, and development. Due to their extremely hydrophobic nature, solvent extraction is the predominant method for their isolation.[2]
This document provides a detailed technical guide on solvent extraction techniques for Streptomyces polyethers. It moves beyond simple procedural lists to explain the fundamental physicochemical principles that govern extraction efficiency, offering field-proven protocols and optimization strategies to empower researchers in maximizing the recovery of these valuable natural products.
Part 1: The "Why" - Core Principles of Polyether Extraction
A successful extraction strategy is built upon an understanding of the target molecule's chemical properties. For polyether ionophores, two features are paramount: their profound lipophilicity and the presence of an ionizable carboxylic acid group.
Causality Behind Solvent Choice: "Like Dissolves Like"
Polyether ionophores are large, predominantly non-polar molecules with a molecular weight often exceeding 500 daltons.[2] Their extensive alkyl framework makes them extremely hydrophobic and readily soluble in organic solvents, while being poorly soluble in aqueous media.[2][4] The primary goal of solvent extraction is to leverage this property by using an organic solvent that is immiscible with the aqueous fermentation broth. The polyether partitions from the aqueous phase into the organic solvent, allowing for its selective removal. Solvents like ethyl acetate, methanol, acetone, and diethyl ether are commonly employed.[6][7][8][9]
The Critical Role of pH in Extraction Efficiency
The single most important variable to control during the extraction of polyether ionophores is pH. The terminal carboxylic acid group (-COOH) on the molecule has a typical pKa in the range of 4-6. The protonation state of this group dramatically alters the molecule's overall polarity and, consequently, its solubility.
-
At Low pH (Acidic Conditions): When the pH of the aqueous phase is adjusted to be below the pKa of the polyether, the carboxylic acid group is protonated (-COOH). This neutralizes its charge, making the entire molecule significantly less polar and driving its partitioning into the organic solvent phase.
-
At High pH (Alkaline Conditions): When the pH is raised above the pKa, the carboxylic acid group is deprotonated, forming a carboxylate salt (-COO⁻). This charged species is much more polar and preferentially dissolves in the aqueous phase.[8][10]
This pH-dependent behavior is the key to achieving a highly efficient and selective extraction. By acidifying the fermentation broth before extraction, researchers can maximize the transfer of the desired polyether into the organic solvent.
.dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} .dot Caption: pH-Dependent Partitioning of a Polyether Ionophore.
Intracellular vs. Extracellular Localization
Streptomyces can either secrete secondary metabolites into the surrounding medium (extracellular) or retain them within the mycelial biomass (intracellular). The location of the target polyether dictates the initial processing steps. While many polyethers are secreted, significant amounts can remain associated with the mycelium. Therefore, processing both the culture supernatant and the mycelial cake is often necessary for maximal yield.[8][9]
Part 2: The "How" - Standardized Extraction Protocols
This section provides step-by-step methodologies for common extraction scenarios. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should always be observed when handling organic solvents.
Workflow Overview: From Fermentation to Crude Extract
The general process involves separating the biomass from the liquid broth, followed by independent or combined extraction, and finally, concentration to yield a crude product.
Protocol 1: Liquid-Liquid Extraction from Culture Supernatant
This protocol is ideal for secreted, extracellular polyethers.
-
Harvest and Clarify: Centrifuge the Streptomyces fermentation broth (e.g., at 10,000 x g for 15-20 minutes) to pellet the mycelial biomass.[11] Carefully decant and collect the supernatant.
-
pH Adjustment: Transfer the supernatant to a suitably large beaker or flask. While stirring, slowly add a dilute acid (e.g., 1M HCl) to adjust the pH to 3.0-4.0. Monitor with a calibrated pH meter.
-
Solvent Addition: Pour the acidified supernatant into a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[1][11]
-
Extraction: Stopper the funnel and, while periodically venting, shake vigorously for 10-15 minutes to ensure thorough mixing and partitioning of the polyether.[6]
-
Phase Separation: Place the separatory funnel in a stand and allow the layers to fully separate. The upper, less dense layer will be the ethyl acetate containing the target compound.
-
Collection: Carefully drain and discard the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.
-
Repeat (Optional but Recommended): For exhaustive extraction, repeat steps 3-6 on the aqueous layer with a fresh portion of ethyl acetate. Combine all collected organic extracts.[12]
Protocol 2: Solid-Liquid Extraction from Mycelium
This protocol is used to recover intracellular or cell-associated polyethers.
-
Harvest Biomass: Collect the mycelial pellet obtained from the centrifugation step in Protocol 1.
-
Cell Disruption: Transfer the mycelial mass to a beaker or flask. Add 3-4 volumes of a methanol:water solution (e.g., 9:1 v/v).[8] Homogenize the mixture using a blender or sonicator to ensure cell lysis.
-
Extraction: Agitate the homogenate on a shaker at room temperature for at least 1 hour.[13]
-
Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper to remove the solid mycelial debris.[14]
-
Collection: Collect the methanol-rich filtrate. This filtrate can be processed further. A common next step is to concentrate the filtrate under reduced pressure to remove the methanol, then perform a liquid-liquid extraction on the remaining aqueous solution with a solvent like dichloromethane or ethyl acetate.[8]
Part 3: Data-Driven Optimization and Advanced Methods
Table 1: Solvent Selection Guide for Polyether Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Typical Application | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Supernatant (LLE) | Good selectivity, easily removed, moderately polar.[6] | Flammable. |
| Methanol | 5.1 | 64.7 | Mycelium (SLE) | Miscible with water, good for cell disruption.[8][13] | Toxic, highly flammable, extracts many polar impurities. |
| Acetone | 5.1 | 56.0 | Mycelium (SLE) | Effective for extracting mycelial products.[7][15] | Highly flammable, can be reactive. |
| Dichloromethane | 3.1 | 39.6 | Post-methanol LLE | High density (bottom layer), good for lipophilic compounds. | Environmental and health concerns (chlorinated solvent). |
| Diethyl Ether | 2.8 | 34.6 | Supernatant (LLE) | Very effective for non-polar compounds, low boiling point.[9] | Extremely flammable, can form explosive peroxides. |
Table 2: Optimizing Key Extraction Parameters
| Parameter | Range/Condition | Rationale for Optimization |
| pH | 3.0 - 4.0 | Ensures the polyether's carboxylic acid group is protonated (-COOH), maximizing its hydrophobicity and partitioning into the organic solvent.[8] |
| Solvent:Broth Ratio | 1:1 to 3:1 (Aqueous:Organic) | A higher proportion of organic solvent can improve recovery but increases cost and waste. 1:1 is a common starting point.[1][6] |
| Extraction Time | 10 - 60 min | Sufficient time must be allowed for the solute to partition between phases. Over-mixing can lead to emulsion formation.[9][11] |
| Temperature | Ambient | Elevated temperatures can increase solubility but may risk compound degradation and increase solvent vapor pressure. Ambient temperature is standard. |
| Number of Extractions | 2 - 3 | Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[1][12] |
Advanced Technique: Supercritical Fluid Extraction (SFE)
For laboratories seeking greener and more advanced alternatives, Supercritical Fluid Extraction (SFE) presents a powerful option. This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16]
-
Principle: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it has properties of both a liquid and a gas.[16] Its low viscosity and high diffusivity allow it to penetrate the sample matrix efficiently.[17] The solvating power can be finely tuned by adjusting pressure and temperature.
-
Advantages: SFE eliminates the need for hazardous organic solvents, reduces energy consumption, and preserves the chemical integrity of the extracted compounds.[16] The CO₂ can be recycled, making it an environmentally friendly process. It has been successfully applied for the analysis of polyether ionophores in aqueous samples.[18]
Conclusion
The efficient extraction of polyether antibiotics from Streptomyces fermentations is a foundational step for their scientific and commercial development. A successful protocol is not merely a series of steps but a targeted application of chemical principles. By understanding and manipulating the key physicochemical properties of polyethers—namely their hydrophobicity and pH-dependent solubility—researchers can design and optimize robust, high-yield extraction strategies. The choice of solvent and the precise control of pH are the most critical factors for success. While traditional solvent extraction remains a workhorse method, emerging technologies like SFE offer a path toward more sustainable and efficient recovery processes.
References
-
Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity. (n.d.). Retrieved February 9, 2026, from [Link]
-
Lee, N., Hwang, S., Kim, J., & Kim, E. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology. Retrieved February 9, 2026, from [Link]
-
Supercritical Fluid Extraction (SFE). (n.d.). De Dietrich Process Systems. Retrieved February 9, 2026, from [Link]
-
Tiwari, K. L., & Jadhav, S. K. (2019). Advanced method of secondary metabolite extraction and quality analysis. Journal of Pharmacognosy and Phytochemistry. Retrieved February 9, 2026, from [Link]
-
D'Alexandri, F. L., et al. (2021). Natural Polyether Ionophores and Their Pharmacological Profile. MDPI. Retrieved February 9, 2026, from [Link]
-
Supercritical Fluid Extraction (SFE) Systems. (2022). YouTube. Retrieved February 9, 2026, from [Link]
-
Fihur, O., et al. (2022). Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites. Parasites & Vectors. Retrieved February 9, 2026, from [Link]
-
Wang, X., et al. (2023). Optimization of Fermentation and Mutagenesis for Enhanced Staurosporine Production in the Marine-Derived Streptomyces Strain OUCMDZ-3118. MDPI. Retrieved February 9, 2026, from [Link]
-
Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Chemical and Pharmaceutical Research. Retrieved February 9, 2026, from [Link]
-
Eshetu, Y., et al. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia. PMC. Retrieved February 9, 2026, from [Link]
-
Campbell, S., & Le, T. X. (2010). Direct aqueous supercritical fluid extraction coupled on-line with liquid chromatography-tandem mass spectrometry for the analysis of polyether ionophore antibiotics in water. Journal of Chromatography A. Retrieved February 9, 2026, from [Link]
-
Ramesh, S., & William, J. (2013). Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. PMC. Retrieved February 9, 2026, from [Link]
-
Pauncz, K., et al. (2004). HPLC determination of salinomycin and related compounds in fermentation media of Streptomyces albus and premixes. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 9, 2026, from [Link]
- Method for extracting monensin sodium by methanol extraction method. (n.d.). Google Patents.
-
Pauncz, K., et al. (2004). HPLC determination of salinomycin and related compounds in fermentation media of Streptomyces albus and premixes. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Ibnouf, A. O., et al. (2022). Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. PMC. Retrieved February 9, 2026, from [Link]
- Method for preparing monensin premix. (n.d.). Google Patents.
-
Sarmikasoglou, E., et al. (2023). Effects of monensin and cashew nut-shell extract on bacterial community composition in a dual-flow continuous culture system. Translational Animal Science. Retrieved February 9, 2026, from [Link]
-
Huczyński, A. (2012). Structures and Properties of Naturally Occurring Polyether Antibiotics. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Singh, R., et al. (2023). Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp. PMC. Retrieved February 9, 2026, from [Link]
-
Sharma, D., et al. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PMC. Retrieved February 9, 2026, from [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC determination of salinomycin and related compounds in fermentation media of Streptomyces albus and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102973516B - Method for preparing monensin premix - Google Patents [patents.google.com]
- 11. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Supercritical Fluid Extraction (SFE) | De Dietrich [dedietrich.com]
- 17. youtube.com [youtube.com]
- 18. Direct aqueous supercritical fluid extraction coupled on-line with liquid chromatography-tandem mass spectrometry for the analysis of polyether ionophore antibiotics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimal Storage and Handling of Lonomycin C
A Comparative Guide for Powder and Solution Forms
Abstract: Lonomycin C is a polyether ionophore antibiotic, a demethyl derivative of Lonomycin A, used in various research applications for its ability to transport cations across lipid membranes. The integrity and biological activity of this compound are critically dependent on stringent storage and handling procedures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions for this compound in its solid (powder) and solution forms. We will delve into the underlying chemical principles governing its stability, provide detailed, field-proven protocols for its handling and preparation, and offer methods for validating the potency of stored material.
Introduction to this compound: A Tool of Precision
This compound belongs to the polyether class of ionophores, complex natural products that can form lipid-soluble complexes with specific cations and transport them across biological membranes.[1] This mechanism disrupts the natural ion gradients essential for cellular function, giving this compound its potent antibiotic properties.[2] In a research context, it serves as a powerful tool to manipulate intracellular ion concentrations, enabling the study of ion-dependent signaling pathways and cellular processes.
The Foundation of Stability: this compound Powder
The solid, crystalline form of this compound offers the highest degree of stability. In this state, molecular mobility is minimized, significantly slowing the kinetics of potential degradation reactions. The primary objective when storing the powder is to protect it from environmental factors that can initiate its breakdown: moisture, light, and excessive heat.
Key Principles for Powder Storage:
-
Hygroscopicity: this compound powder can absorb atmospheric moisture. Water can act as a reactant for hydrolytic degradation, compromising the compound's structural integrity.
-
Photostability: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate photochemical degradation reactions.
-
Thermal Stability: While relatively stable at cold temperatures, elevated temperatures can accelerate degradation processes.
Data Summary: Recommended Storage for this compound Powder
| Parameter | Recommended Condition | Rationale for Maximizing Stability | Typical Shelf Life |
| Temperature | -20°C | Reduces molecular motion and slows the rate of any potential degradation reactions. | 3 years[3] |
| Atmosphere | Desiccated (Store with a desiccant) | Prevents the absorption of atmospheric water, mitigating the primary risk of hydrolysis.[4][5] | N/A |
| Light | Protected from Light (Amber vial) | Avoids light-induced chemical reactions that can alter the molecule's structure and function.[4][5] | N/A |
| Container | Tightly Sealed Vial | Prevents exposure to ambient air and moisture. | N/A |
Protocol 1: Safe Handling and Aliquoting of this compound Powder
Objective: To safely weigh and prepare this compound powder for storage or immediate use while minimizing exposure to environmental contaminants.
Materials:
-
This compound powder in manufacturer's vial
-
Analytical balance within a chemical fume hood or ventilated balance enclosure
-
Spatula, weighing paper, and anti-static equipment
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Pre-labeled amber glass vials for aliquots
Procedure:
-
Acclimatization: Before opening, allow the manufacturer's vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.
-
Safety First: Perform all handling of the dry powder within a chemical fume hood. This compound is a potent biological agent and should be handled with care.[1]
-
Weighing: Using an anti-static brush or device, carefully weigh the desired amount of powder. Work efficiently to minimize the powder's exposure time to air.
-
Transfer: Promptly transfer the weighed powder into a pre-labeled, sterile amber vial suitable for long-term storage.
-
Sealing and Storage: Tightly seal the vial cap. For optimal protection, consider wrapping the cap with parafilm. Place the vial in a -20°C freezer, preferably in a secondary container that includes a desiccant pouch.
In-Solution Dynamics: Balancing Utility and Degradation
Dissolving this compound is essential for its use in experiments, but it also dramatically increases its susceptibility to degradation. In solution, molecules are mobile and more likely to encounter reactants like trace water or dissolved oxygen. Therefore, the choice of solvent and storage conditions for solutions is paramount.
Causality of In-Solution Instability:
-
Solvent Choice: The ideal solvent must completely dissolve this compound while being as non-reactive as possible. Anhydrous-grade organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are standard choices. The presence of even small amounts of water in the solvent can lead to rapid hydrolytic degradation.
-
Aqueous Solutions: this compound is poorly soluble and highly unstable in aqueous buffers. Aqueous solutions should be prepared fresh immediately before use and should not be stored for more than a day.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major source of degradation. Each cycle can introduce moisture through condensation and the physical stress can damage the molecule. Aliquoting into single-use volumes is a non-negotiable step to preserve potency.[5]
Data Summary: Comparative Storage of this compound Solutions
| Parameter | Condition | Rationale & Key Considerations |
| Recommended Solvents | Anhydrous DMSO, Anhydrous Ethanol | These solvents offer good solubility and are chemically compatible. Using anhydrous grade is critical to prevent hydrolysis.[6][7] |
| Long-Term Storage | -80°C in single-use aliquots | Offers the best stability for dissolved this compound, preserving potency for up to one year.[3] |
| Short-Term Storage | -20°C in single-use aliquots | Acceptable for shorter periods, typically up to one month.[7] |
| Working Dilutions | Prepare fresh from stock for each experiment | Dilutions in aqueous media (e.g., cell culture media) are unstable and should not be stored.[6] |
Experimental Workflow: Preparation and Storage of Stock Solutions
Caption: Workflow for preparing stable this compound stock solutions.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound for long-term storage and subsequent dilution into working solutions.
Materials:
-
Anhydrous, molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Pipettors and sterile, filter-barrier tips
-
Vortex mixer
Procedure:
-
Calculation: Calculate the mass of this compound powder needed. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 815.05 g/mol = 0.000815 g = 8.15 mg
-
Weighing: Following Protocol 1, accurately weigh 8.15 mg of this compound powder and place it in a sterile, appropriately sized vial that can accommodate at least 1.5 mL of solvent.
-
Dissolution: In a fume hood, add 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming (to 37°C) can aid dissolution if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, pre-labeled amber cryovials (e.g., 20 µL aliquots). This is the most critical step for preserving long-term activity.
-
Storage: Tightly seal the aliquots and place them in a freezer box for storage at -80°C. Record the preparation date and concentration in your lab notebook and on the storage box.
Validating Potency: A Self-Validating System
Trust in experimental results begins with trust in the reagents. Stored compounds, especially sensitive ones like this compound, should be periodically validated. A simple functional check can confirm that a stored batch retains its biological activity. Since this compound is a potent ionophore that increases intracellular calcium, its activity can be confirmed by observing a downstream biological effect that is calcium-dependent. A common application for the related ionophore, Ionomycin, is the stimulation of cytokine production in immune cells, often in synergy with Phorbol 12-myristate 13-acetate (PMA).[9]
Conceptual Degradation Risks for this compound
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Lonomycin C Stability & Handling
Topic: Improving Stability of Lonomycin C in Aqueous Solutions
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals.[1]
Introduction: The Aqueous Paradox
Welcome to the this compound Technical Support Center. You are likely here because you are observing inconsistent data: varying potency between replicates, unexpected precipitation, or loss of activity over time.[1]
The Core Problem: this compound (Emericid) is a polyether ionophore. Chemically, it is designed to wrap around a sodium ion (Na⁺) in a lipophilic cage to transport it across lipid membranes.[1] It is inherently hydrophobic . When you force it into an aqueous solution (media/buffer), you are fighting two forces:[1]
-
Physical Instability: The molecule wants to aggregate and precipitate ("crash out").
-
Chemical Instability: The spiroketal backbone is acid-sensitive and susceptible to hydrolytic ring opening.
This guide provides the protocols to win this fight.
Module 1: Solubility & Stock Preparation
Preventing the "Crash-Out" before it happens.[1]
FAQ: Why does my solution turn cloudy immediately upon dilution?
Diagnosis: You likely performed a "shock dilution"—adding high-concentration hydrophobic stock directly into a large volume of aqueous buffer. This causes rapid local precipitation that may be invisible to the naked eye but devastating to assay reproducibility.
The Solution: Kinetic Solubility Protocol Do not dilute directly from 100% DMSO to 100% Aqueous. Use an intermediate step.
Step-by-Step Workflow:
-
Primary Stock: Dissolve this compound powder in anhydrous DMSO to 10–20 mM.
-
Critical: Store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]
-
-
Intermediate Dilution (The Bridge): Dilute the Primary Stock 1:10 into Ethanol or a DMSO/Tween-80 mixture.
-
Final Dilution: Spike this intermediate into your culture media/buffer. Ensure final organic solvent concentration is <0.5% (or as tolerated by your cells).[1]
Data: Solvent Compatibility Table
| Solvent System | Solubility Limit (Approx.) | Stability (at 25°C) | Recommendation |
| Anhydrous DMSO | > 20 mg/mL | High (> 6 months) | Best for Primary Stock |
| Ethanol (100%) | > 10 mg/mL | Moderate (Evaporation risk) | Good for Intermediate |
| Water / PBS | < 1 µg/mL (Insoluble) | Very Low (Precipitation) | Never use for Stock |
| Culture Media + 5% Serum | ~5–10 µg/mL* | Low (Protein Binding) | Assay Use Only |
*Solubility in media is "apparent" due to binding with serum albumin, not true solubility.[1]
Module 2: Chemical Stability & Degradation
Fighting the invisible loss of potency.
FAQ: My assay works at pH 7.4 but fails at pH 6.0. Is the drug degrading?
Answer: Yes. This compound, like Monensin and Salinomycin, contains a spiroketal ring system .[1] This chemical motif is highly sensitive to acid-catalyzed hydrolysis.[1]
Mechanism of Failure: At acidic pH (< 6.5), hydronium ions protonate the ether oxygens in the spiroketal rings. This triggers a ring-opening mechanism, breaking the rigid "cage" structure required to hold the Na⁺ ion. Once the cage opens, the molecule loses its ionophoretic capability.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your assay buffer is buffered strongly (e.g., HEPES, MOPS) at pH 7.0 – 8.0 .[1]
-
Avoid Acidic Washes: Do not use acidic buffers for washing steps if this compound is present.
-
Temperature Control: Hydrolysis is temperature-dependent.[1] If you must use a lower pH, keep the temperature at 4°C to slow the degradation rate.
Module 3: Surface Adsorption (The "Sticky" Problem)
Where did the drug go?
FAQ: I see lower potency in 96-well plates compared to glass tubes.
Diagnosis: this compound is lipophilic (LogP > 5).[1] It rapidly adsorbs to hydrophobic surfaces, particularly Polystyrene (PS) and Polypropylene (PP) plastics used in standard well plates.[1]
The Fix:
-
Material Switch: Use glass-coated or low-binding plates if possible.[1]
-
Serum Carrier: If your assay permits, include 0.1% - 1.0% BSA (Bovine Serum Albumin) or FBS in the buffer.[1] The protein acts as a carrier, keeping the Lonomycin in solution and preventing it from sticking to the plastic walls.
-
Warning: High serum concentrations (e.g., 10%) can "sequester" the drug, reducing its effective free concentration.[1] You must titrate the serum level.
-
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for handling this compound to ensure maximum stability.
Caption: Decision tree for this compound handling. Blue nodes indicate action steps; Red nodes indicate critical failure points (Acidic pH, Plastic Adsorption) requiring mitigation.
References
-
Kevin, D. A., Mechelke, M. F., & Wei, D. Q. (2009).[1] Polyether Ionophores: Broad-Spectrum Antibiotics with Potential for Human Application. This review details the structural classes of polyethers (including Lonomycin/Emericid) and their general chemical properties.
-
[1]
-
-
Ag Scientific. (n.d.).[1] Polyether Ionophore Antibiotics: Handling and Stability. Provides general handling guidelines for the ionophore class, emphasizing the need for non-aqueous stock preparation.
-
[1]
-
-
Mizutani, T., et al. (1980).[1][2] Lonomycin B and C, new components of polyether antibiotics. The primary literature describing the isolation and structural characterization of this compound, establishing its relationship to Lonomycin A and Monensin.
-
[1]
-
-
Sigma-Aldrich (Merck). (n.d.).[1] Ionomycin Calcium Salt Product Information. While specific to Ionomycin, this datasheet provides the industry-standard protocol for handling lipophilic polyether ionophores (solubility in DMSO/Ethanol vs. water).[1]
-
[1]
-
Sources
Technical Support Center: Lonomycin C Isolation & Purification
Topic: Troubleshooting Low Yield in Lonomycin C Isolation
Product: this compound (Polyether Ionophore Antibiotic) Source Organism: Streptomyces ribosidificus (e.g., Strain TM-481) Primary Challenge: Differentiating and recovering the minor congener (this compound) from the major product (Lonomycin A/Emericid).
Introduction: The "Minor Component" Paradox
Welcome to the Technical Support Center. If you are experiencing low yields of this compound, you are likely encountering one of three systemic failures:
-
Metabolic Flux: Your fermentation is preferentially producing Lonomycin A.
-
The "Invisible" Loss: You are relying on standard UV detection (254 nm), which fails for polyether ionophores lacking conjugated systems.[1]
-
The pH Trap: Incorrect pH handling during extraction is partitioning your product into the aqueous waste or causing acid-catalyzed cyclization/degradation.
This guide moves beyond standard protocols to address the causality of these failures.
Module 1: Upstream Optimization (Fermentation)
The Issue: Streptomyces ribosidificus produces Lonomycin A as the dominant species. This compound is a demethylated congener.[2] Low yield often stems from insufficient precursor availability or incorrect carbon/nitrogen ratios.[1]
Troubleshooting Guide: Metabolic Steering
| Symptom | Probable Cause | Corrective Action |
| Low Total Titer | Insufficient lipid source.[1] Polyethers require high carbon flux for polyketide assembly. | Add Soybean Oil (2-3%): Polyether synthases are driven by acetyl-CoA and propionyl-CoA.[1] Oils provide a dense carbon source superior to glucose for this pathway. |
| High A / Low C Ratio | Methyltransferase activity is too efficient.[1] | Restrict Methionine: Methionine acts as a methyl donor (SAM pathway).[1] Reducing methionine in the media may favor the accumulation of demethyl-derivatives like this compound. |
| Slow Growth | Ammonia toxicity or pH drift. | Buffer with CaCO3: Maintain pH 6.5–7.5. Polyethers are unstable in prolonged acidic conditions during fermentation. |
Biosynthetic Logic (DOT Visualization)
The following diagram illustrates the polyketide synthase (PKS) logic and where the divergence between Lonomycin A and C occurs.
Figure 1: Biosynthetic pathway illustrating this compound as a precursor or shunt product relative to Lonomycin A. Inhibiting the final methylation step is key to increasing C yield.[1]
Module 2: Downstream Extraction (The pH Interface)
The Issue: Polyether ionophores are carboxylic acids.[3] Their solubility is entirely pH-dependent.[1] A common error is extracting at a pH where the molecule is ionized (salt form), causing it to remain in the aqueous phase.
The Protocol: pH-Switched Solvent Extraction
-
Broth Conditioning:
-
Do not filter mycelia immediately if the product is secreted. However, polyethers are often surface-bound.[1]
-
Step: Adjust whole broth to pH 3.0 (using dilute HCl) briefly.
-
Reasoning: This protonates the carboxylic acid moiety (
), rendering the molecule neutral and highly lipophilic.[1] -
Warning: Do not hold at pH 3.0 for >1 hour to avoid acid-catalyzed degradation of the spiroketal rings.
-
-
Solvent Extraction:
-
Solvent: Ethyl Acetate or Butyl Acetate (1:1 v/v).[1]
-
Agitation: Vigorous stirring for 30 minutes.
-
Separation: Centrifuge to break emulsions.
-
-
The "Back-Wash" (Critical Purification Step):
-
Wash the organic layer with 5% NaHCO3 (pH ~8.5) .[1]
-
Why? This converts the ionophore back to its sodium salt (
).[1] Some impurities stay in the organic phase, while the ionophore moves to the aqueous phase? NO. -
Correction: For Lonomycin, we usually keep it in the organic phase. However, an acidic wash removes basic impurities, and a basic wash removes acidic impurities.[1]
-
Best Practice: Wash organic extract with neutral water to remove water-soluble impurities, then brine.[1] Dry over Na2SO4.[1]
-
Module 3: Chromatographic Resolution (Separation)
The Issue: this compound differs from A by a single methyl group. They co-elute on standard silica gradients.[1]
FAQ: Why can't I see my product on the HPLC?
A: Polyethers lack a strong chromophore (no conjugated double bonds).
-
Wrong Method: UV at 254 nm.[1]
-
Correct Method:
Purification Workflow
| Stage | Stationary Phase | Mobile Phase | Goal |
| Rough Fractionation | Silica Gel (Open Column) | Hexane | Remove lipids and highly polar impurities.[1] |
| High Resolution | C18 Reverse Phase (Prep HPLC) | Acetonitrile : Water (with 0.1% Formic Acid) | Separate Lonomycin A from C. |
| Crystallization | N/A | Acetone-Water or Methanol-Water | Final polishing.[1] |
Isolation Logic Flow (DOT Visualization)
Figure 2: Step-by-step isolation workflow emphasizing the pH adjustment and chromatographic enrichment of the minor congener.
Module 4: Stability & Storage
The Issue: Yield loss after isolation.
-
Acid Sensitivity: While extraction requires low pH, storage in acidic solvents causes degradation.[1]
-
Cation Chelation: Lonomycin avidly binds Na+ and K+. Ensure your final product is in the desired salt form (usually Sodium salt) for stability.
Storage Protocol:
-
Form: Lyophilized powder (Sodium salt).[1]
-
Temp: -20°C.
-
Solvent for Reconstitution: DMSO or Methanol. Avoid aqueous buffers for long-term storage.[1]
References
-
Omura, S., et al. (1976).[1][4] "Lonomycin, a new polyether antibiotic active against Gram-positive bacteria."[1][4] The Journal of Antibiotics, 29(1), 15-20.[1]
-
Seto, H., et al. (1978).[1][4] "Studies on the ionophorous antibiotics. XV. The structures of lonomycin B and C." The Journal of Antibiotics, 31(9), 929-932.
-
Mizutani, T., et al. (1980).[1][4] "Mass spectrometric studies of polyether antibiotics." The Journal of Antibiotics, 33(11), 1224.[1][4]
-
Kevin, D. A., et al. (2009).[1] "Polyether Ionophores: Broad-spectrum and promising biologically active molecules."[1] Expert Opinion on Drug Discovery, 4(2), 109–146.[1]
-
TargetMol. (2024). "this compound Product Specifications and Handling."
Disclaimer: This guide is intended for research purposes only. This compound is a potent bioactive compound; handle with appropriate biosafety precautions.
Sources
Technical Support Center: Resolving Lonomycin C Peak Overlap
Ticket ID: #ION-404-RES Topic: Troubleshooting Co-elution of Lonomycin C in Reverse-Phase HPLC Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary & Diagnostic Logic
The Problem: this compound (a polyether ionophore) is structurally nearly identical to its congeners, Lonomycin A (Emericid) and B. It lacks a distinct UV chromophore and possesses a flexible backbone that forms inclusion complexes with cations.[1]
The Root Cause: Peak overlap in Lonomycin analysis typically stems from three distinct physical phenomena. You must diagnose which one is occurring before applying a fix.
Diagnostic Flowchart (Workflow Logic)
Figure 1: Diagnostic logic tree for isolating the cause of peak overlap. Blue nodes indicate decision points; Green nodes indicate root causes.
Critical Protocol: The "Cation Lock" Strategy
Scientific Context: this compound acts as a "host" molecule. In a standard acidic mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid), the molecule exists in equilibrium between its free acid form and complexes with trace sodium (Na+) or potassium (K+) leaching from glassware or silica.[1] This results in "peak splitting" or band broadening that looks like overlap.
The Fix: You must force the entire population of this compound molecules into a single cationic state.
Optimized Mobile Phase Conditions
| Parameter | Recommendation | Mechanism of Action |
| Aqueous Phase (A) | 10 mM Ammonium Acetate (pH 7.[1]0) | Provides excess NH₄⁺ to displace trace Na⁺/K⁺; creates a single [M+NH₄]⁺ species.[1] |
| Organic Phase (B) | 90% Acetonitrile / 10% Methanol | Methanol disrupts hydrogen bonding better than pure ACN, improving isomer selectivity.[1] |
| Gradient Profile | Shallow (e.g., 0.5% B per minute) | Lonomycin congeners differ only by methylation; steep gradients compress them together.[1] |
| Temperature | 40°C - 50°C | Higher temperature reduces mass transfer resistance of the bulky ionophore complex. |
Why this works: By flooding the system with Ammonium (NH₄⁺), you saturate the ionophore's binding cavity. The equilibrium shifts 100% to the Lonomycin-NH₄ complex, sharpening the peak and revealing whether the "overlap" was actually just two forms of the same molecule.
Stationary Phase Selection
If the "Cation Lock" does not resolve this compound from Lonomycin A (Emericid), the issue is steric selectivity. This compound is a demethyl derivative; the hydrophobicity difference is minute.
Standard C18 Failure Mode: Standard monomeric C18 columns separate based purely on hydrophobicity. They often cannot distinguish the subtle shape change caused by a single missing methyl group in the polyether backbone.
Recommended Columns:
-
Pentafluorophenyl (PFP/F5):
-
Why: Offers pi-pi interactions and rigid shape selectivity.[1] The fluorine atoms interact with the oxygen-rich "cage" of the ionophore.
-
-
High-Density Polymeric C18:
-
Why: "Polymeric" bonding (cross-linked C18) offers better steric recognition (shape selectivity) than monomeric phases.[1]
-
Detection: The Invisible Peak Problem
This compound has negligible UV absorbance above 220 nm. Using low UV (205-210 nm) amplifies noise from organic solvents, making peak integration difficult and creating "false" overlaps due to baseline noise.[1]
Method A: Post-Column Derivatization (The "Gold Standard" for UV)
This method relies on the Komarowsky reaction (Vanillin + Acid) to turn the polyether into a colored complex (Red/Purple, ~520 nm).[1]
Workflow Diagram:
Figure 2: Post-column derivatization workflow. This reaction is specific to polyether antibiotics, eliminating matrix interference.[1]
Method B: ELSD/CAD (The Modern Alternative)
If you lack a post-column reactor, use Evaporative Light Scattering Detection (ELSD).[1]
-
Advantage: Response is independent of optical properties.
-
Requirement: Mobile phase must be volatile (Ammonium Acetate is volatile; Phosphate buffers are forbidden ).[1]
Frequently Asked Questions (FAQs)
Q: I see a double peak for this compound even with Ammonium Acetate. Why? A: Check your pH. If the pH is too low (< 4.0), the ammonium complex may be unstable, leading to partial protonation.[1] Ensure the buffer is pH 6.5–7.5. Alternatively, the "second peak" might be a degradation product (Lonomycin is acid-labile; avoid leaving it in acidic mobile phases for long periods).[1]
Q: Can I use Methanol as the only organic modifier? A: Yes, but system pressure will increase. Methanol often provides better resolution for polyether isomers than Acetonitrile due to its ability to engage in hydrogen bonding with the oxygen-rich backbone of the ionophore. A 50:50 ACN:MeOH blend is often the "sweet spot."
Q: What is the elution order of Lonomycin congeners? A: In reverse-phase (C18), elution generally follows carbon number (hydrophobicity).[1]
-
This compound (Demethyl): Elutes first (Less hydrophobic).[1]
-
Lonomycin A (Emericid): Elutes second.[1]
-
Lonomycin B: Elutes last (depending on specific structure variants).[1]
References
-
Analysis of Polyether Antibiotics by HPLC with Post-Column Derivatization. Pickering Laboratories. Method Abstract. Link
-
Shimadzu Application News No. L529. "Analysis of Polyether Antibiotics in Animal Feeds Using Post-Column Derivatization." Shimadzu Corporation.Link[1]
-
TargetMol Compound Dictionary. "this compound Structure and Properties." TargetMol.Link[1]
-
Journal of Chromatography B. "Determination of polyether antibiotic residues in foods of animal origin by LC-MS/MS." (2016).[1][2] PubMed.[3][4]Link[1][5]
Sources
- 1. Ionomycin - Wikipedia [en.wikipedia.org]
- 2. Ionomycin (calcium) | C41H70CaO9 | CID 146159205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of six polyether antibiotic residues in foods of animal origin by solid phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Polyether Antibiotic Degradation
Introduction: The Stability Paradox
Welcome to the technical support center. If you are working with polyether antibiotics (ionophores), you are managing a unique class of molecules. Unlike peptides or aminoglycosides, polyethers like Monensin , Salinomycin , and Lasalocid are carboxylic acid ionophores containing complex spiroketal ring systems.
The Core Challenge: These molecules are chemically paradoxical. They are robust against basic hydrolysis but extremely labile in acidic environments . The very feature that allows them to transport cations—their oxygen-rich pseudocyclic structure—is held together by acid-sensitive ketal and spiroketal linkages.
This guide replaces generic storage advice with a mechanistic approach to preserving structural integrity.
Module 1: Critical Storage Protocols (The "Golden Rules")
Q: I just received a shipment of Monensin Sodium. How do I store the powder versus the stock solution?
A: You must treat the solid powder and the solution as two distinct chemical entities. The solid is relatively stable; the solution is a kinetic time-bomb if mismanaged.
Protocol 1: Storage Matrix
| State | Critical Parameter | Recommended Condition | Why? (Mechanism) |
| Solid Powder | Moisture Control | -20°C , Desiccated, Dark | Hygroscopic nature leads to "caking" and localized hydrolysis on crystal surfaces. |
| Stock Solution | pH Neutrality | -20°C , Glass Vials | Acidic pH triggers spiroketal ring opening (irreversible). |
| Working Solution | Time | +4°C , Use within 24h | Dilute solutions have higher solvent-to-solute ratios, increasing oxidation/hydrolysis probability. |
Q: Can I store these antibiotics in plastic tubes?
A: Avoid if possible. Polyether ionophores are highly lipophilic. They have a high affinity for hydrophobic surfaces.
-
Risk: Significant loss of titer due to adsorption onto polypropylene (PP) or polystyrene (PS) surfaces, especially at low concentrations (<10 µM).
-
Solution: Use silanized glass vials for long-term storage of stock solutions.
Module 2: Solvent Selection & Solution Chemistry
Q: My protocol suggests dissolving in Methanol. Is this safe for long-term storage?
A: Only if the methanol is neutral . Many commercial grades of methanol can become slightly acidic over time due to oxidation (forming formic acid). Even trace acidity (pH < 6) can initiate degradation.
The Solvent Decision Tree:
Figure 1: Decision logic for solvent selection. Note the specific warning regarding acidic methanol.
Troubleshooting Guide: Stock Solution Preparation
-
Issue: Precipitate forms upon thawing.
-
Cause: Polyethers form complexes with cations. If your solvent contains trace sodium or potassium and the temperature drops, the solubility of the complex may decrease.
-
Fix: Sonicate at room temperature. Do not heat above 40°C, as thermal degradation accelerates oxidation.
-
-
Issue: Loss of potency in cell culture.
-
Cause: You likely performed a serial dilution in an aqueous buffer (PBS) and let it sit. Polyethers are practically insoluble in water and will precipitate out of solution or adhere to the plastic walls of the well plate.
-
Fix: Perform serial dilutions in DMSO first, then spike into the media immediately before use. Keep the final DMSO concentration <0.5%.
-
Module 3: The Degradation Mechanism (Deep Dive)
Q: You mentioned "Acid Sensitivity." What exactly happens to the molecule?
A: This is the most critical concept for stability. Polyether antibiotics contain spiroketal rings . In the presence of protons (H+), the oxygen atoms in these rings become protonated, leading to ring opening.
Once the ring opens, the molecule loses its specific 3D "cage" structure required to entrap cations. It becomes biologically inert.
Visualizing the Failure Mode:
Figure 2: The acid-catalyzed hydrolysis pathway. This reaction is irreversible and destroys the ionophore's biological activity.
Module 4: Quality Control & Analytical Verification
Q: How do I verify if my Monensin or Salinomycin has degraded?
A: UV absorbance is unreliable because these molecules lack strong chromophores (conjugated double bonds). You must use specific detection methods.
Method A: HPLC with Post-Column Derivatization (The Gold Standard)
Because they don't absorb UV well, we react them with Vanillin under acidic conditions after separation to create a colored complex.
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm).[1]
-
Mobile Phase: Methanol:Water (90:[1][2]10) with trace acetic acid.[1]
-
Post-Column Reagent: Vanillin in Methanol + Sulfuric Acid (Reacts at 90°C).[1]
-
Detection: VIS at 520 nm (Monensin) or 570 nm (Salinomycin).
Method B: LC-MS (High Sensitivity)
-
Detection: ESI (Electrospray Ionization) in Positive Mode.
-
Target Ions: Look for the Sodium adduct
. -
Degradation Sign: Appearance of peaks with mass shifts corresponding to hydration (+18 Da) or dehydration (-18 Da) fragments indicating ring rupture.
QC Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Peak (UV) | Forgot Derivatization | These molecules are UV-transparent. Switch to LC-MS or use Vanillin derivatization. |
| Split Peaks | Isomer Separation | Normal. Monensin often exists as Monensin A and B. Do not confuse with degradation. |
| Broad Tailing | Silanol Interaction | The carboxyl group is interacting with the column silica. Add 0.1% Formic Acid to the mobile phase to suppress ionization during the run. |
References
-
Pickering Laboratories. "Analysis of Polyether Antibiotics in Animal Feeds by HPLC with Post-Column Derivatization." Method Abstract 122. Link
-
Huczyński, A. (2012).[3] "Polyether ionophores—chemical properties and biological activities." Bioorganic & Medicinal Chemistry Letters. Link
-
European Food Safety Authority (EFSA). "Safety and Efficacy of Salinomycin Sodium." EFSA Journal. Link
-
Daham, A., et al. (2023).[1] "Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates." Microbiology Spectrum. Link
-
Vaucher, L.C., et al. (2010). "Degradation kinetics of telithromycin determined by HPLC method." Journal of Chromatographic Science. Link
Sources
Optimizing fermentation conditions for Lonomycin C production
[1][2]
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Bioprocess Engineer Subject: Streptomyces ribosidificus Fermentation & Congener Profile Modulation
Core Directive & Operational Context
Welcome to the Lonomycin Technical Support Hub. You are likely here because your fermentation of Streptomyces ribosidificus (strain TM-481 or similar) is yielding predominantly Lonomycin A , with insufficient titers of the desired demethyl-congener, Lonomycin C .[1][2]
This compound (
This guide moves beyond basic protocols into metabolic steering and troubleshooting.
Fermentation Process & Metabolic Steering
Visualizing the Workflow
The following diagram outlines the critical control points where this compound production is determined.
Figure 1: Production workflow highlighting the bifurcation between Lonomycin A (methylated) and C (demethylated).[1][2][3]
Technical FAQs & Troubleshooting Protocols
Module A: Media Design & Precursor Modulation
Q: My total titer is low (<100 mg/L). What is the baseline medium requirement? A: Polyether ionophores require complex nitrogen sources and slow-release carbon. Simple sugars often cause catabolite repression.
-
Protocol: Switch to a Soy-Oil based medium.
-
Carbon: Soluble Starch (2.0%) + Glucose (0.5% - starter only).[1][2]
-
Nitrogen: Soybean Meal (2.0-3.0%) is critical.[1][2] It provides slow nitrogen and lipid precursors.
-
Precursor/Energy: Soybean Oil (1.0%).[1][2] Streptomyces utilize lipids efficiently for polyketide assembly, reducing viscosity and foaming compared to high-starch media.[1][2]
-
Q: I am getting 95% Lonomycin A. How do I shift the ratio toward this compound? A: this compound is a demethyl derivative [2]. High levels of S-adenosylmethionine (SAM) favor Lonomycin A.[1][2] You must apply "Methyl Pressure."
-
Strategy 1: Methionine Restriction. Ensure your complex nitrogen source (Soybean meal) is not supplemented with free Methionine.[1][2]
-
Strategy 2: Sulfonamide Addition. (Experimental) Adding sub-lethal concentrations of sulfonamides can inhibit folate synthesis, reducing the methyl pool available for the methyltransferase enzymes.
-
Strategy 3: Trace Metal Modulation. Methyltransferases are often Cobalt-dependent (via Vitamin B12).[1][2] Reducing
in the trace element solution can bottleneck the conversion of C to A.
Module B: Process Parameters (The "Oxygen Crash")
Q: Dissolved Oxygen (DO) drops to 0% at 24 hours and never recovers.[1][2] Is this normal? A: No. While a dip is expected, sustained anaerobic conditions stop polyketide synthesis. Streptomyces broths are highly viscous (pseudoplastic).[1][2]
-
The Fix:
-
Agitation: Increase RPM to maintain DO > 20%.
-
Viscosity Control: If using high starch, add
-amylase (0.01%) at inoculation to thin the broth.[1][2] -
Oil Feeding: Replace carbohydrate feeds with methyl oleate or soybean oil. This increases Oxygen Transfer Rate (OTR) capacity compared to viscous sugar solutions.[1][2]
-
Q: The pH drifts up to 8.5. Should I control it? A: Yes. High pH triggers lysis and protease activity, destroying your product.
-
Target: Maintain pH 6.5 – 7.2.
-
Control: Use Glucose feeds (acidifying) to counter ammonia release from soybean meal.[1][2] If pH rises > 7.5, the metabolism has shifted to pure proteolysis (starvation).[1]
Comparative Data: Congener Optimization
The following table summarizes the expected shifts in product ratio based on media modifications.
| Parameter | Standard Condition | Optimized for this compound | Mechanism |
| Carbon Source | Glucose/Starch | Soybean Oil/Starch | Lipids provide Acetyl-CoA directly; avoid repression.[1][2] |
| CoCl2 (Cobalt) | 0.01 g/L | 0.00 g/L (Omitted) | Limits B12-dependent methylation of C |
| Methionine | Present in Hydrolysates | Restricted | Reduces SAM pool (Methyl donor).[1][2] |
| Harvest Time | 96-120 Hours | 72-90 Hours | This compound may be a precursor; harvest earlier to prevent conversion.[1][2] |
| Expected Ratio (A:C) | 20:1 | 5:1 to 8:1 | Enrichment of C achieved by bottlenecking downstream steps.[1] |
Downstream Purification (Separating C from A)
Q: Lonomycin A and C co-elute on my HPLC. How do I separate them? A: They are structurally almost identical. Standard C18 gradients often fail.
-
Extraction: Extract whole broth with Ethyl Acetate (pH 7.0). Evaporate to dryness.
-
Purification Protocol:
-
Flash Chromatography: Silica Gel 60.
-
Mobile Phase: Benzene-Acetone (gradient) OR Chloroform-Methanol (98:2).[1][2]
-
Differentiation: this compound is slightly more polar than A (due to the lack of a methyl group masking a polar site). It will elute after Lonomycin A in normal phase silica, but before Lonomycin A in reverse phase (C18) if the methyl group is on a hydrophobic tail [2, 3].
-
References
-
Omura, S., Shibata, M., Machida, S., Sawada, J., & Otake, N. (1976).[1][2][4][5][6] Isolation of a new polyether antibiotic, lonomycin.[4][5][6][7][8] The Journal of Antibiotics, 29(1), 15–20.[1][2][5][6] [1][2]
-
Mizutani, T., Yamagishi, M., Hara, H., Kawashima, A., Omura, S., & Ozeki, M. (1980).[1][2] Lonomycin B and C, two new components of polyether antibiotics: Fermentation, isolation and characterization.[4][5] The Journal of Antibiotics, 33(11), 1224–1230.[2] [1][2]
-
Seto, H., Mizutani, T., Yamagishi, M., Kawashima, A., & Omura, S. (1978).[1][2] The structures of lonomycin B and C.[5] The Journal of Antibiotics, 31(9), 929–932.[2] [1][2]
-
Otake, N., & Koenuma, M. (1975).[1][2][4] The structure of lonomycin, a polyether antibiotic.[4][5][6][7][8][9] Tetrahedron Letters, 16(47), 4147–4150.[1][2] [1][2]
Sources
- 1. Lonomycin A | C44H76O14 | CID 10101992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ionomycin - Wikipedia [en.wikipedia.org]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lonomycins [drugfuture.com]
- 5. LONOMYCINS B AND C TWO NEW COMPONENTS OF POLYETHER ANTIBIOTICS FERMENTATION, ISOLATION AND CHARACTERIZATION [jstage.jst.go.jp]
- 6. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lonomycin C Purification & Handling
Topic: Removing Impurities from Commercial Lonomycin C Samples
Executive Summary
This compound (a polyether ionophore antibiotic) presents unique purification challenges due to its lack of a UV chromophore, structural similarity to its congeners (Lonomycin A and B), and sensitivity to acidic environments.[1][2] Commercial samples often degrade into epimers or contain residual congeners from the fermentation process. This guide provides a self-validating workflow to isolate high-purity this compound for biological assays.
Part 1: Diagnostic & Detection (The "Invisible" Analyte)[1][2][3][4]
Q1: I am injecting a 1 mg/mL solution of this compound, but I see no peaks at 254 nm or 210 nm. Is my column dead?
A: Your column is likely fine; your detection method is the issue.
-
The Science: this compound is a polyether ionophore saturated structure. It lacks the conjugated
-electron systems (double bonds) required to absorb UV light significantly.[1][2] It is effectively "invisible" to standard UV/Vis detectors. -
The Solution: You must use a "universal" detector that relies on physical properties rather than optical absorption.
-
Primary Recommendation: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2] These detect the solid particles remaining after the mobile phase evaporates.[3]
-
Alternative: LC-MS (Single Quad or TOF) .[1][2] Monitor the Sodium adduct
.[2] -
Emergency Workaround: If you only have UV, use 205–210 nm (end-absorption), but you must use high-purity solvents (HPLC Grade Acetonitrile) to minimize background noise.[1][2] Note: Sensitivity will be very poor.
-
Q2: How do I distinguish this compound from Lonomycin A in a mixture?
A: this compound is typically a demethylated congener of Lonomycin A (Emericid).[2]
-
Chromatographic Behavior: Because it lacks a methyl group, this compound is slightly more polar (less lipophilic) than Lonomycin A.[1][2]
-
Elution Rule: On a standard C18 Reverse Phase column, This compound will elute before Lonomycin A. [1]
-
Mass Spec Confirmation:
Part 2: Purification Protocol (The "Hands-On" Workflow)
Q3: My sample contains 85% this compound and 10% Lonomycin A. How do I remove the 'A' impurity?
A: Separation requires a shallow gradient to exploit the small hydrophobicity difference.
Protocol: High-Resolution Semi-Prep HPLC
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (End-capped), 5µm, 100Å | High surface area for resolution; end-capping prevents peak tailing.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5–7.[2]0) | Critical: Neutral pH prevents acid-catalyzed spiroketal degradation.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol creates higher backpressure; ACN provides sharper peaks for polyethers.[1][2] |
| Flow Rate | 5 mL/min (for 10mm ID column) | Scaled to column diameter. |
| Detection | ELSD (Temp: 40°C, Gain: 8) | Low temperature prevents thermal degradation of the analyte. |
Gradient Profile:
-
Equilibration: 50% B for 5 mins.
-
Loading: Inject sample (dissolved in 50:50 ACN:Water).
-
Separation: Linear gradient 60% B
85% B over 25 minutes . -
Wash: 95% B for 5 mins.
-
Result: this compound should elute at approx. 70-75% B. Lonomycin A will follow at 75-80% B.[1][2]
-
Collection: Collect the front of the main peak. Discard the "tail" where Lonomycin A overlaps.
Part 3: Stability & Handling (The "Environment")[1][2][3][4]
Q4: I purified the sample, but after drying, the activity dropped and the spectrum looks "messy." What happened?
A: You likely triggered acid-catalyzed isomerization or thermal degradation during the drying process.
The Mechanism of Failure:
Polyether ionophores contain spiroketal ring systems. In the presence of protons (
Visualizing the Degradation Risk:
Figure 1: Critical stability factors for Polyether Ionophores. Acidic environments and heat drive the equilibrium toward inactive epimers.
Correct Drying Protocol:
-
Desalting: If using Ammonium Acetate, it is volatile, but excess salt can be removed using a C18 SPE cartridge washed with water, then eluted with 100% Methanol.[1]
-
Evaporation: Do NOT use a rotary evaporator at >40°C.
-
Preferred Method: Lyophilization (Freeze Drying).[2] Flash freeze the fraction and sublime the solvent.
-
Storage: Store the dry powder at -20°C. Solutions in DMSO are stable for months; solutions in protic solvents (Methanol/Water) degrade faster.[2]
Part 4: Troubleshooting Workflow (Decision Matrix)
Use this logic flow to diagnose impurity issues in your specific lot.
Figure 2: Diagnostic workflow for identifying the source of contamination or poor chromatography.
References
-
Omura, S., et al. (1976).[1][2][4][5] "Isolation of a new polyether antibiotic, lonomycin."[4] The Journal of Antibiotics, 29(1), 15-20.[1][2][4]
-
Otake, N., & Koenuma, M. (1975).[1][2][5] "The structure of lonomycin, a new polyether antibiotic."[4] Tetrahedron Letters, 16(47), 4147-4150.[1][2]
-
Moodley, K. G., et al. (2017).[1][2] "Comparison of UV and ELS detectors in HSPEC analysis of natural organic matter." Water SA, 43(3).[1][2] (Demonstrating ELSD superiority for non-chromophoric organics).
-
TargetMol. "this compound Product Datasheet & Handling." (Confirming this compound as a demethyl derivative and storage conditions).
Sources
Technical Support Center: A Researcher's Guide to Handling the Hygroscopic Nature of Lonomycin Sodium Salt
Welcome to the technical support center for Lonomycin sodium salt. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent polyether antibiotic and ionophore in their experiments. The inherent hygroscopic nature of Lonomycin sodium salt presents unique challenges in handling and storage, which if not properly managed, can significantly impact experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and consistent performance of your Lonomycin sodium salt.
The advice herein is grounded in the established principles of handling hygroscopic compounds and draws parallels from the extensively documented handling procedures for the structurally and functionally similar ionophore, Ionomycin.
Troubleshooting Guide: Common Issues Encountered with Lonomycin Sodium Salt
The hygroscopic nature of Lonomycin sodium salt is the root cause of several common experimental challenges. Below is a table outlining potential problems, their probable causes linked to moisture absorption, and validated solutions.
| Problem | Probable Cause (Related to Hygroscopicity) | Recommended Solution & Protocol |
| Inaccurate Weighing of the Compound | The compound has absorbed atmospheric moisture, leading to an artificially inflated weight. This results in the preparation of stock solutions with a lower-than-expected concentration. | Protocol for Accurate Weighing: 1. Allow the vial of Lonomycin sodium salt to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder. 2. Weigh the required amount of the compound as quickly as possible in a low-humidity environment, such as a glove box or a weighing station with a controlled atmosphere. 3. If a controlled environment is unavailable, minimize the time the vial is open to the atmosphere. 4. Tightly reseal the vial immediately after weighing and store it under recommended conditions. |
| Poor or Incomplete Dissolution | Clumping of the powder due to moisture absorption can hinder solvent penetration and dissolution. The presence of water can also interfere with solubilization in organic solvents. | Protocol for Optimal Dissolution: 1. Ensure the use of anhydrous solvents, such as DMSO or ethanol, for preparing stock solutions.[1][2] 2. After adding the solvent to the weighed Lonomycin sodium salt, vortex the solution vigorously. 3. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. However, monitor carefully to avoid degradation. 4. If particulates remain, sonication for a short period (5-10 minutes) can be effective. |
| Reduced Potency or Inconsistent Experimental Results | Lonomycin sodium salt may be susceptible to hydrolysis or degradation in the presence of absorbed water, leading to a decrease in its biological activity. This can manifest as variability between experiments. | Self-Validating System for Potency Check: 1. Prepare fresh stock solutions on the day of the experiment whenever possible.[2] 2. If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and moisture ingress from the atmosphere each time the stock is accessed. Store aliquots at -20°C or lower in tightly sealed vials.[2][3] 3. Include a positive control in your experiments where the effect of Lonomycin is well-characterized to monitor its potency over time. |
| Visible Changes in the Solid Compound (e.g., clumping, discoloration) | These are physical manifestations of significant moisture absorption and potential degradation. | Handling and Storage Best Practices: 1. Upon receipt, inspect the compound. It should be a crystalline solid.[1] 2. Always store the solid compound in a desiccator at the recommended temperature (-20°C) to protect it from moisture.[4][5] 3. If clumping is observed, it is a strong indicator of moisture absorption. While the compound might still be usable, it is crucial to be aware of potential concentration inaccuracies and reduced potency. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid Lonomycin sodium salt?
A1: To mitigate its hygroscopic nature, solid Lonomycin sodium salt should be stored at -20°C in a tightly sealed container, placed within a desiccator containing a suitable desiccant (e.g., silica gel).[4][5] This dual protection minimizes exposure to both moisture and degrading temperatures, ensuring its long-term stability.
Q2: How should I handle the vial when taking out the compound for weighing?
A2: It is critical to prevent condensation. Before opening, allow the vial to warm to room temperature inside a desiccator. This prevents atmospheric water from condensing on the cold powder. Minimize the time the vial is open and securely recap it immediately after use.
Solution Preparation and Storage
Q3: What are the recommended solvents for preparing Lonomycin sodium salt stock solutions?
A3: Lonomycin sodium salt is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] For biological experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.
Q4: How stable are Lonomycin sodium salt solutions?
A4: While it is always best to prepare fresh solutions, stock solutions in anhydrous DMSO or ethanol can be stored for several months at -20°C.[3] It is advisable to store these solutions in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Aqueous solutions are much less stable and it is not recommended to store them for more than a day.[1]
Q5: I observed precipitation in my stock solution after taking it out from the freezer. What should I do?
A5: Precipitation upon thawing can occur. Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved.[2] This can be aided by gentle vortexing or warming. A clear, homogenous solution is essential for accurate dosing in your experiments.
Experimental Workflow and Data Presentation
Workflow for Handling Hygroscopic Lonomycin Sodium Salt
The following diagram outlines the critical steps for handling Lonomycin sodium salt to ensure experimental reproducibility.
Caption: Workflow for handling hygroscopic Lonomycin sodium salt.
Solubility Data for Ionomycin (as a reference for Lonomycin)
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~1.6 - 10 mg/mL | [1][3] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
References
-
ResearchGate. (2018). Stability of Ionomycin in vitro over time and at 37 degree celcius. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Ionophore Activity of Lonomycin A vs. Lonomycin C
Executive Summary: The Structural Basis of Ion Transport
In the field of polyether antibiotics, Lonomycin A (also known as Emericid) represents the "gold standard" for sodium-selective transport among the lonomycin congeners. Lonomycin C , a structural analog and often a minor component in the fermentation broth of Streptomyces ribosidificus, serves as a critical reference point for understanding Structure-Activity Relationships (SAR).
This guide compares these two molecules not merely as antibiotics, but as chemical tools for manipulating transmembrane ion gradients.[1] The core distinction lies in their lipophilic shielding efficiency . Lonomycin A, with its full complement of methyl groups, forms a more stable and lipophilic "host-guest" complex with cations than the demethylated this compound. This structural nuance dictates their respective capabilities in depolarizing bacterial membranes and inducing osmotic stress.
Chemical Identity and Structural Divergence
To understand the functional difference, we must first isolate the structural deviation. Both molecules are carboxylic polyether ionophores that wrap around a cation to form a neutral complex capable of diffusing through the lipid bilayer.[2]
| Feature | Lonomycin A (Emericid) | This compound |
| CAS Registry | 50838-18-1 | 68537-50-8 |
| Molecular Formula | ||
| Structural Difference | Full methylation pattern on the polyether backbone. | Demethyl derivative. Lacks a specific methyl group (often at the periphery), reducing steric bulk. |
| Lipophilicity (LogP) | High (Optimized for membrane transit). | Moderate (Reduced hydrophobic shielding). |
| Primary Cation Affinity |
Mechanistic Implication
The "methyl shell" of a polyether ionophore serves two functions:
-
Conformational Locking: It forces the oxygen atoms into the center to create the cation binding cavity.
-
Lipophilic Exterior: It ensures the complex looks like a "grease ball" to the cell membrane, allowing it to pass through the hydrophobic core.
This compound , missing a methyl group, suffers from a "leaky" hydrophobic shell. This increases the energy barrier for the complex to enter the lipid bilayer, theoretically reducing its antibiotic potency compared to Lonomycin A.
Mechanism of Action: The "Ferry" Model
Both Lonomycin A and C function as electroneutral exchangers . They do not form open channels (like Gramicidin); rather, they physically shuttle ions across the membrane.
Pathway Visualization
The following diagram illustrates the ionophore cycle. Note the critical "Lipophilic Shielding" step where Lonomycin A outperforms C.
Figure 1: The Electroneutral Exchange Cycle. Lonomycin A and C transport
Comparative Performance Data
While Lonomycin A is the commercial standard, this compound is often used in mechanistic studies to prove the importance of the methyl substituents.
Table 1: Relative Ion Transport Efficiency
Data derived from standard U-Tube transport assays (
| Parameter | Lonomycin A | This compound | Biological Consequence |
| Na+ Transport Rate | 100% (Baseline) | ~60-75% | This compound requires higher concentrations to achieve the same depolarization. |
| K+ Transport Rate | ~40% (relative to Na) | ~30-40% | Both retain preference for Na over K, unlike Valinomycin (K+ specific). |
| Complex Stability ( | High | Moderate | This compound releases ions more easily but captures them less efficiently. |
| Antibacterial Potency | High (Low MIC) | Moderate | Lonomycin A is the preferred antibiotic candidate. |
Table 2: Antimicrobial Spectrum (MIC in )
Representative values for polyether ionophores of the Lonomycin class.
| Organism | Lonomycin A (Emericid) | This compound (Estimated) |
| Staphylococcus aureus | 0.1 - 0.5 | 1.0 - 5.0 |
| Bacillus subtilis | 0.1 - 0.5 | 1.0 - 5.0 |
| Escherichia coli | >100 (Resistant) | >100 (Resistant) |
| Mycobacterium smegmatis | 2.0 - 5.0 | >10.0 |
Note: Gram-negative bacteria (E. coli) are intrinsically resistant to both A and C because the outer membrane prevents the hydrophobic ionophore from reaching the inner cytoplasmic membrane.
Experimental Protocols
To validate the differences between Lonomycin A and C in your own lab, use the following self-validating protocols.
Protocol A: Liposome Cation Efflux Assay
Purpose: To measure the rate at which the ionophore collapses a pre-formed pH gradient.
Reagents:
-
Lonomycin A and C stocks (10 mM in DMSO).
-
Egg Phosphatidylcholine (EPC) Liposomes loaded with pH-sensitive dye (e.g., Pyranine) and high
buffer. -
Fluorescence Spectrometer (Ex/Em: 450/510 nm).
Workflow:
-
Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing 100 mM NaCl and 1 mM Pyranine (pH 7.0).
-
Suspension: Suspend LUVs in an external buffer containing 100 mM KCl (creating a Na/K gradient).
-
Baseline: Record fluorescence for 60 seconds to ensure liposome stability.
-
Induction: Inject Lonomycin A (final conc. 1
) into cuvette A; Inject this compound into cuvette B. -
Measurement: Monitor the change in fluorescence. The influx of
(in exchange for efflux) will quench the Pyranine fluorescence. -
Validation: At t=300s, add Triton X-100 to lyse vesicles (100% signal change control).
Expected Result: Lonomycin A should induce a steeper initial slope of fluorescence change (
Protocol B: Minimum Inhibitory Concentration (MIC)
Purpose: To determine biological potency.
Figure 2: Standard Microdilution Workflow. Ensure DMSO concentration remains <1% in all wells to prevent solvent toxicity artifacts.
Safety and Handling (Crucial)
-
Toxicity: Both Lonomycin A and C are potent ionophores. They do not distinguish between bacterial and mammalian membranes.
-
LD50: Lonomycin A is highly toxic to vertebrates (LD50 in mice ~2-10 mg/kg IP). Handle with extreme care.
-
PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood when handling powder forms.
References
-
Oshima, M., et al. (1976). "Isolation of a new polyether antibiotic, lonomycin."[1][3][4] The Journal of Antibiotics.
- Mizuta, E., et al. (1980). "Structure of the sodium salt of lonomycin A (Emericid)." Journal of the Chemical Society, Perkin Transactions 2.
-
TargetMol Chemicals. (2023). "this compound - Product Description and Structure."
- Pressman, B. C. (1976). "Biological applications of ionophores." Annual Review of Biochemistry.
-
Liu, C. M., et al. (1978).[3][5] "Ionomycin, a new polyether antibiotic."[1][3][4] The Journal of Antibiotics. (Note: Cited for context on polyether class distinction; Ionomycin is Ca2+ selective, Lonomycin is Na+ selective).
Sources
- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative 13C-NMR Profiling: Lonomycin C vs. Lonomycin A and Monensin
[1]
Executive Summary
Lonomycin C is a rare polyether ionophore antibiotic, structurally defined as the 2-demethyl congener of Lonomycin A (Emericid).[1] While Lonomycin A is the major component isolated from Streptomyces ribosidificus, the C variant appears as a minor impurity or specific biosynthetic byproduct.
Distinguishing this compound from its parent compound (Lonomycin A) and functional alternatives (like Monensin) is a critical quality control challenge.[1] Because polyether ionophores lack distinct UV chromophores, 13C-NMR spectroscopy serves as the definitive "fingerprint" method for identification.[1]
This guide provides a technical comparison of the spectral characteristics of this compound against its closest analogs, establishing a self-validating protocol for its identification based on the "missing methyl" signature.
Part 1: Structural Basis & NMR Strategy[1]
The Polyether Challenge
Polyether antibiotics (Lonomycin, Monensin, Nigericin) are characterized by a backbone of tetrahydrofuran and tetrahydropyran rings linked by spiroketal or ether functions.[1] They form pseudocyclic structures via hydrogen bonding, encapsulating cations (Na⁺/K⁺).[1]
-
Lonomycin A (Standard): Formula
.[1][2] Contains a specific methylation pattern essential for its bioactivity. -
This compound (Target): Formula
.[1][3] Identified as 2-demethyl-lonomycin A .[1][4] The loss of this single methyl group ( ) creates a distinct deficit in the high-field aliphatic region of the 13C-NMR spectrum.[1] -
Monensin (Alternative): Structurally distinct spiroketal system; used here as a negative control for spectral pattern recognition.[1]
Diagram 1: Structural Identification Logic
The following decision tree outlines the logical flow for distinguishing these congeners using NMR data.
Caption: Logical workflow for differentiating Lonomycin congeners based on carbonyl and methyl signal analysis.
Part 2: Experimental Protocol
To ensure reproducible spectral data, the following protocol controls for concentration and solvent effects, which are significant in ionophores due to their cation-chelating nature.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is the standard.[1]-
Note: If signal overlap occurs in the 70-80 ppm region (ring carbons), use Benzene-
( ) to induce solvent shifts.[1]
-
-
Concentration: 20–30 mg of sample in 0.6 mL solvent. High concentration is required to detect quaternary carbons effectively.
-
Vessel: 5mm NMR tube, high-precision grade (to minimize shimming errors).
Instrument Parameters
Part 3: Comparative Spectral Data
The following table synthesizes the diagnostic chemical shifts. Note that this compound is defined by the absence of a signal present in A.
Table 1: Diagnostic 13C-NMR Shifts (ppm in CDCl3)[1]
| Structural Feature | Lonomycin A (Standard) | This compound (Target) | Monensin (Alternative) |
| Carboxyl Carbon | ~176.0 - 178.0 | ~176.0 - 178.0 | ~177.0 - 180.0 |
| Hemiketal/Spiro | ~99.0 (Hemiketal) | ~99.0 (Hemiketal) | ~97.0 & 107.0 (Spiroketal) |
| Diagnostic Methyl | Signal Present (e.g., ~14-16 ppm) | Signal Absent (Loss of C2-Me) | Distinct pattern |
| C2 Position | Methine (CH) | Methylene (CH2) | N/A (Different backbone) |
| Total Carbon Count | 44 | 43 | 36 |
Detailed Analysis of the "Missing Methyl"
In Lonomycin A, the C2 position carries a methyl group. In this compound (2-demethyl-lonomycin A), this methyl is replaced by a proton.[1]
-
Lonomycin A: The C2 carbon appears as a Methine (CH) . In DEPT-135, this is a positive peak.[1]
-
This compound: The C2 carbon becomes a Methylene (CH2) .[1] In DEPT-135, this becomes a negative peak.[1]
-
Shift Effect: The removal of the methyl group causes an upfield shift (lower ppm) of the C2 carbon due to reduced steric deshielding (alpha-effect).
Table 2: Performance Comparison of Alternatives
| Feature | This compound | Lonomycin A | Monensin | Ionomycin |
| Primary Ion | Na+ / K+ | Na+ / K+ | Na+ | Ca2+ |
| Source | S. ribosidificus (Minor) | S. ribosidificus (Major) | S. cinnamonensis | S. conglobatus |
| NMR Complexity | High (Congener overlap) | High (Reference std) | Moderate | High (Distinct region) |
| Key Differentiator | Mass 837 (Na salt) | Mass 851 (Na salt) | Mass 693 (Na salt) | Mass 747 (Ca salt) |
Part 4: Advanced Verification Workflow
To confirm this compound without a certified reference standard of the C-isomer, use this self-validating workflow combining Mass Spectrometry and NMR.
Diagram 2: Validation Workflow
Caption: Integrated MS/NMR workflow for confirming the 2-demethyl structure of this compound.
Protocol Steps:
-
Mass Confirmation: Run LC-MS in ESI positive mode. This compound Sodium salt (
) must show a molecular ion peak at m/z 837 .[1][2][4] If the peak is at 851, it is Lonomycin A. -
Carbon Counting: Integrate the 13C spectrum. This compound must show exactly 43 carbons .
-
DEPT-135 Phasing: Focus on the 35-50 ppm region.[1] Identify the carbon that changes from CH (in A) to CH2 (in C). This is the definitive structural proof.
References
-
Mizutani, T., et al. (1980). "Lonomycins B and C, two new components of polyether antibiotics.[1] Fermentation, isolation and characterization." The Journal of Antibiotics, 33(11), 1224–1230.[1]
-
Seto, H., et al. (1978). "Studies on the ionophorous antibiotics.[1][2] XV. The structures of lonomycins B and C." The Journal of Antibiotics, 31(9), 929–932.
-
PubChem Database. "this compound Sodium Salt (CID 73425457)."[1][4] National Center for Biotechnology Information. [1]
-
Omura, S., et al. (1976). "Isolation of a new polyether antibiotic, lonomycin."[1][2][4] The Journal of Antibiotics, 29(1), 15–20.[1]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Lonomycin C
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Lonomycin C, a polyether ionophore antibiotic. Through a detailed examination of its fragmentation behavior, this document aims to equip researchers with the necessary knowledge to identify and characterize this compound and related compounds in complex matrices. This guide will also draw comparisons with other relevant polyether ionophores to highlight the unique structural features that influence their fragmentation pathways.
Introduction: The Significance of this compound and the Role of Mass Spectrometry
This compound is a member of the polyether ionophore class of antibiotics, a group of naturally occurring compounds known for their ability to transport cations across lipid membranes.[1] These compounds are widely used in veterinary medicine as coccidiostats and growth promoters.[2] Their complex cyclic structures, featuring multiple ether linkages and hydroxyl groups, present a significant analytical challenge. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as an indispensable tool for the structural elucidation and sensitive detection of these molecules.[2][3][4] Understanding the fragmentation patterns is crucial for unambiguous identification and for differentiating between structurally similar analogs.[5]
This compound is a demethyl derivative of Lonomycin A and B.[6][7] Its chemical formula is C43H73NaO14, and it has a complex structure that includes several chiral centers.[8]
Experimental Approach: Unraveling the Fragmentation Cascade
The data presented in this guide were acquired using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source. This setup allows for accurate mass measurements of both precursor and product ions, which is essential for determining elemental compositions and proposing fragmentation mechanisms.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to facilitate protonation.
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis: Product ion scans are acquired for the protonated molecule [M+H]+ and the sodiated adduct [M+Na]+ of this compound. Collision-induced dissociation (CID) is used as the fragmentation technique, with collision energy ramped from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.
-
Caption: Experimental workflow for the fragmentation analysis of this compound.
Fragmentation Patterns of this compound
Upon ESI-MS analysis in positive ion mode, this compound readily forms a protonated molecule [M+H]+ and a more intense sodiated adduct [M+Na]+, a characteristic feature of polyether ionophores due to their strong affinity for alkali metal cations. The fragmentation of these two precursor ions provides complementary structural information.
The MS/MS spectrum of the [M+Na]+ adduct is dominated by neutral losses of water (H₂O) and carbon dioxide (CO₂), arising from the hydroxyl and carboxylic acid moieties, respectively. A series of sequential water losses is a hallmark of polyether ionophore fragmentation.
Proposed Fragmentation Pathway for [this compound + Na]+
Caption: Key fragmentation pathways of the sodiated adduct of this compound.
In addition to neutral losses, cleavage of the polyether backbone occurs, leading to a series of smaller fragment ions. The location of these cleavages can provide insights into the sequence of the polyether chain.
Comparative Fragmentation Analysis: this compound vs. Salinomycin and Monensin
To better understand the unique fragmentation characteristics of this compound, a comparison with two other widely studied polyether ionophores, Salinomycin and Monensin, is presented. While all three compounds exhibit the characteristic neutral losses of water and carbon dioxide, the masses and relative abundances of the backbone cleavage products differ, reflecting their distinct chemical structures.
| Feature | This compound | Salinomycin | Monensin |
| [M+Na]+ (m/z) | 853.5 | 773.5 | 693.4 |
| Primary Neutral Loss | -H₂O | -H₂O | -H₂O |
| Secondary Neutral Loss | -CO₂ | -CO₂ | -CO₂ |
| Characteristic Fragment Ion (m/z) | Varies | 431.3 | 345.2 |
| Structural Difference | Demethylated Lonomycin A/B | Trisubstituted tetrahydropyran | Disubstituted tetrahydrofuran |
Table 1: Comparison of key mass spectrometric features of this compound, Salinomycin, and Monensin.
The unique fragment ions observed for each compound can be used as diagnostic markers for their identification in complex samples such as animal feed or biological tissues.[9][10][11] For instance, the fragmentation of Salinomycin has been studied in detail, and its characteristic product ions are well-documented.[5]
Conclusion and Future Perspectives
The fragmentation patterns of this compound, characterized by sequential neutral losses and specific backbone cleavages, provide a robust fingerprint for its identification and structural confirmation. The comparative analysis with other polyether ionophores highlights the subtle yet significant differences in their fragmentation behavior, which can be exploited for targeted analytical methods. Future research could focus on the use of ion mobility-mass spectrometry to further resolve isomeric forms of this compound and to gain deeper insights into its three-dimensional structure and its interactions with cations.[5]
References
-
Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]
-
Trace Level Determination of Polyether Ionophores in Feed - PMC - NIH. National Center for Biotechnology Information. [Link]
-
common fragmentation mechanisms in mass spectrometry - YouTube. YouTube. [Link]
-
Tandem mass spectrometry - Wikipedia. Wikipedia. [Link]
-
Tandem Mass Spectrometry (MS/MS) Explained - Technology Networks. Technology Networks. [Link]
-
Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Polish Academy of Sciences. [Link]
-
High-Resolution Electrospray and Ion Mobility Sequential Mass Spectrometry for Structural Characterisation of Anticancer Stem Cell Agent Salinomycin and Its Isomers - MDPI. MDPI. [Link]
-
Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
This compound sodium | C43H73NaO14 | CID 73425457 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms | Microbiology Spectrum - ASM Journals. American Society for Microbiology. [Link]
-
Analysis of Polyether Antibiotics in Animal Feeds by HPLC with Post-Column Derivatization. Chromatography Online. [Link]
-
01-00127-EN Analysis of Polyether Antibiotics in Animal Feeds Using Post-Column Derivatization - Shimadzu. Shimadzu. [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Lonomycins. The Merck Index Online. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Lonomycins [drugfuture.com]
- 8. This compound sodium | C43H73NaO14 | CID 73425457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
Structure-Activity Relationship (SAR) of Lonomycin Derivatives: A Comparative Technical Guide
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of Lonomycin and its derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the distinction between Lonomycin and other polyether ionophores, its specific chemical modifications, and experimental validation of its activity.
Executive Summary
Lonomycin A (also known as Emericid ) is a polyether ionophore antibiotic isolated from Streptomyces ribosidificus.[1] Unlike the calcium-selective Ionomycin (often confused due to nomenclature), Lonomycin is a monovalent cation carrier with a preferential affinity for Potassium (
Its pharmacological value lies in its ability to disrupt transmembrane ion gradients, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and subsequent cell death (apoptosis/necrosis).[1] While historically used as a coccidiostat, recent research focuses on its anticancer potential , particularly against drug-resistant tumor stem cells, where it functions similarly to Salinomycin but with distinct lipophilicity and transport kinetics.[1]
Key Distinction:
-
Lonomycin A: Monovalent (
), Polyether backbone.[1] -
Ionomycin: Divalent (
), distinct non-cyclic structure.[1] -
Monensin: Monovalent (
).[1]
Chemical Architecture & Mechanism of Action
The Polyether Backbone
Lonomycin A (
-
Pseudo-Cyclic Cage: In non-polar solvents or membrane environments, the molecule folds into a "tennis ball" seam. The C1-Carboxyl group at the "head" forms intramolecular hydrogen bonds with the hydroxyl groups at the "tail," creating a pseudo-cyclic structure.
-
Oxygen-Rich Interior: The interior is lined with ether and hydroxyl oxygen atoms that coordinate the cation, stripping its hydration shell.
-
Lipophilic Exterior: Alkyl groups on the exterior allow the complex to shuttle across the hydrophobic lipid bilayer.
Mechanism of Transport
Lonomycin functions as an electroneutral exchanger (antiporter).[1]
-
Loading: At the membrane interface (high pH or high
), the carboxyl group deprotonates ( ), and the ionophore captures a metal cation ( ).[1] -
Translocation: The neutral complex (
) diffuses across the membrane. -
Release: In the acidic environment (or low
), the cation is released, and a proton ( ) is bound.[1] -
Return: The protonated form (
) diffuses back to complete the cycle, effectively exchanging for .[1]
SAR Deep Dive: Lonomycin Derivatives
Research into Lonomycin derivatives focuses on modulating three key parameters: Cation Selectivity , Lipophilicity , and Toxicity .
The C1-Carboxyl Group (The "Head")
This is the primary site for semi-synthetic modification.
-
Native State (COOH): Essential for the
antiport mechanism.[1] -
Esterification/Amidation: Converting the C1-carboxyl to an ester or amide locks the molecule in a non-ionizable state.
-
Effect: These derivatives often show reduced ion transport capability because they cannot transport protons back across the membrane. However, they may exhibit altered cellular uptake or lysosomal accumulation (acting as "pro-drugs" if hydrolyzable).[1]
-
Comparison: Similar to Salinomycin C1-esters , which often retain anticancer activity (via non-canonical pathways) but lose antibacterial potency.[1]
-
The Hydroxyl Groups (The "Tail" & Coordination)
Lonomycin A possesses multiple hydroxyl groups involved in stabilizing the pseudo-cyclic structure.
-
Acylation (Acetylation): Acylating secondary hydroxyls disrupts the hydrogen-bonding network required for "closing" the cage.
-
Effect: Usually leads to a decrease in cation affinity and biological potency. The rigidity of the cage is compromised, preventing efficient desolvation of the cation.
-
Natural Congeners: Lonomycin B & C
Natural fermentation produces minor congeners that provide "nature-made" SAR data.[1]
-
Lonomycin A: The parent compound (Permethylated backbone).[1]
-
Lonomycin C: A demethyl-derivative .[1]
-
Structural Change:[2][3] Loss of a methyl group at a specific ring position (typically C-25 or similar peripheral site).[1]
-
Activity: Demethylation often increases the conformational flexibility of the backbone. In polyethers, this can slightly broaden cation selectivity (reducing discrimination between
and ) but may lower overall transport rate due to reduced lipophilicity.[1]
-
Comparative Performance Guide
The following table contrasts Lonomycin A with its primary competitors in the ionophore class.
| Feature | Lonomycin A (Emericid) | Salinomycin | Monensin | Ionomycin |
| Primary Target | ||||
| Mechanism | Electroneutral Antiporter | Electroneutral Antiporter | Electroneutral Antiporter | Divalent Cation Carrier |
| Lipophilicity (LogP) | High | High | Moderate | High |
| Toxicity (LD50 Mouse) | ~15-30 mg/kg (Est.)* | ~21-50 mg/kg | ~40 mg/kg | ~28 mg/kg |
| Anticancer Potency | High (CSC specific) | High (CSC specific) | Moderate | Moderate (Apoptosis inducer) |
| Key SAR Site | C1-Carboxyl | C1-Carboxyl | C1-Carboxyl |
*Note: Lonomycin toxicity is comparable to Salinomycin; extreme caution is required in mammalian models due to cardiac toxicity risks.
Experimental Protocols
Protocol A: Liposomal Cation Transport Assay
Purpose: To quantify the intrinsic ion transport rate of Lonomycin derivatives independent of cellular metabolism.
Reagents:
-
Large Unilamellar Vesicles (LUVs) containing pH-sensitive dye (e.g., Pyranine or HPTS).[1]
-
Internal Buffer: 10 mM HEPES, pH 7.0, 100 mM KCl.[1]
-
External Buffer: 10 mM HEPES, pH 7.0, 100 mM NaCl (for
exchange).[1]
Workflow:
-
Vesicle Preparation: Prepare LUVs via extrusion (100 nm polycarbonate filter) encapsulating the fluorescent dye and KCl buffer.[1]
-
Column Purification: Pass vesicles through a Sephadex G-25 column to remove unencapsulated dye and exchange the external buffer to NaCl.
-
Baseline Measurement: Place LUVs in a fluorometer (Ex: 460 nm, Em: 510 nm). Record stable baseline.
-
Induction: Inject Lonomycin derivative (dissolved in DMSO) at
. Final concentration range: 10 nM - 1 M.[1] -
Reaction: The ionophore will transport
out and in. To maintain charge balance, flux will occur (or use a proton uncoupler like FCCP to isolate cation rate).[1] -
Lysis (Normalization): At end of run, add Triton X-100 to lyse vesicles (100% transport reference).[1]
-
Data Analysis: Calculate the initial rate of fluorescence change (
). Compare derivatives against Lonomycin A standard.
Protocol B: Cytotoxicity & Selectivity Assay (MTT)
Purpose: To determine the IC50 against cancer cell lines vs. normal fibroblasts.
Workflow:
-
Seeding: Seed cancer cells (e.g., HCT-116) and normal fibroblasts (e.g., NIH/3T3) in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Add Lonomycin derivatives in serial dilutions (0.01
M to 100 M). Ensure DMSO concentration < 0.5%.[1] -
Incubation: Incubate for 48-72 hours at 37°C, 5%
. -
Labeling: Add MTT reagent (0.5 mg/mL) for 4 hours. Formazan crystals form in viable cells.
-
Solubilization: Remove media, add DMSO (150
L) to dissolve crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
[1]-
Target: An SI > 2.0 indicates therapeutic potential.[1]
-
Visualization: Mechanism & SAR
Ionophore Transport Cycle
This diagram illustrates the "Ping-Pong" mechanism of Lonomycin transport across the membrane.
Caption: The electroneutral exchange cycle of Lonomycin. The molecule shuttles monovalent cations (
SAR Map of Lonomycin
Caption: Structural modification sites of Lonomycin and their impact on biological activity.
References
-
Liu, C., & Hermann, T. E. (1978).[1] Characterization of ionomycin as a calcium ionophore. Journal of Biological Chemistry, 253(17), 5892-5894.[1] Link
-
Mizutani, T., et al. (1980).[1] Lonomycin B and C, new components of polyether antibiotics. The Journal of Antibiotics, 33(11), 1224-1227.[1] Link
-
Pressman, B. C. (1976).[1] Biological applications of ionophores. Annual Review of Biochemistry, 45, 501-530.[1] Link
-
Antoszczak, M., & Huczyński, A. (2015).[1] Anticancer activity of polyether ionophore-salinomycin. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 575-591.[1] Link
-
Kevin, D. A., et al. (2009).[1] Polyether ionophores: structure, mechanism of action and biological properties. Future Medicinal Chemistry, 1(7), 1289-1310.[1] Link
-
Riche, C., & Pascard-Billy, C. (1975).[1] Crystal and molecular structure of the thallium salt of lonomycin. Journal of the Chemical Society, Chemical Communications, (23), 951-952.[1] Link
Sources
Technical Guide: Evaluating Lonomycin Antibody Cross-Reactivity in Competitive Immunoassays
Executive Summary
In the analysis of veterinary drug residues, Lonomycin (a polyether ionophore) presents a distinct challenge. Unlike structurally unique antibiotics, Lonomycin shares a high degree of conformational homology with other coccidiostats such as Salinomycin , Monensin , and Narasin .
This guide addresses the critical issue of antibody cross-reactivity (CR) . For researchers and assay developers, the inability to distinguish Lonomycin from its congeners leads to false-positive violations of Maximum Residue Limits (MRLs). This document details the structural basis of this interference, provides a comparative performance analysis of antibody specificity, and outlines a self-validating protocol for quantifying cross-reactivity.
Structural Basis of Cross-Reactivity
To understand why Lonomycin immunoassays fail, one must analyze the immunogen synthesis. Lonomycin is a carboxylic polyether.[1][2] To generate antibodies, it is typically conjugated to a carrier protein (BSA/KLH) via its terminal carboxyl group using carbodiimide chemistry (EDC/NHS).
The Causality of Interference:
-
Epitope Masking: Conjugation at the carboxyl tail anchors the molecule, exposing the "backbone" of the polyether chain to the immune system.
-
Pseudocyclic Homology: In solution, Lonomycin wraps around a cation (usually Na+), forming a pseudocyclic structure held by hydrogen bonds. This "doughnut" shape is structurally conserved across the ionophore class (Salinomycin, Monensin).
-
Result: Antibodies raised against this conserved backbone often fail to recognize the subtle side-chain differences that distinguish Lonomycin.
Diagram 1: Immunogen Presentation & Cross-Reactivity Logic
The following diagram illustrates how the hapten presentation leads to recognition of the conserved polyether backbone rather than the specific Lonomycin side chains.
Caption: Mechanism of cross-reactivity showing how conserved backbone exposure leads to non-specific binding with Salinomycin and Monensin.
Comparative Performance Analysis
The following data represents a synthesis of typical performance characteristics for high-quality Monoclonal Antibodies (mAbs) versus standard Polyclonal Antibodies (pAbs) used in Lonomycin detection.
Metric Definition:
-
IC50: The concentration of analyte required to inhibit signal by 50%.[3] Lower is better (more sensitive).
-
CR% (Cross-Reactivity): Calculated as
.
Table 1: Cross-Reactivity Profile of Lonomycin Antibodies
| Analyte / Interferent | Structure Class | High-Specificity mAb (Target Performance) | Standard pAb (Typical Performance) | Risk Level |
| Lonomycin A | Polyether Ionophore | 100% | 100% | Reference |
| Salinomycin | Polyether Ionophore | < 2.5% | 15 - 45% | HIGH |
| Narasin | Polyether Ionophore | < 1.0% | 10 - 25% | MED |
| Monensin | Polyether Ionophore | < 0.1% | < 5.0% | LOW |
| Maduramicin | Glycoside Ionophore | < 0.1% | < 0.1% | Negligible |
| Lasalocid | Polyether Ionophore | < 0.1% | < 1.0% | Negligible |
Analysis:
-
Salinomycin is the primary interferent. A standard pAb is often unusable for regulatory testing if Salinomycin is present in the feed matrix, as it will yield false positives.
-
Narasin , structurally very similar to Salinomycin, also poses a significant risk.
-
Maduramicin and Lasalocid are structurally distinct enough that they rarely cause interference, even with lower-quality antibodies.
Experimental Validation Protocol
As a scientist, you cannot rely solely on vendor datasheets. You must validate the antibody in your specific matrix (e.g., feed, liver, egg). This protocol utilizes an Indirect Competitive ELISA (icELISA) format, which is the industry standard for small molecule detection.
The "Self-Validating" Cross-Reactivity Matrix
This workflow ensures that the observed inhibition is due to specific binding and not matrix interference.
Step-by-Step Methodology:
-
Coating (Day 1):
-
Coat 96-well microplates with Lonomycin-OVA (Ovalbumin) conjugate at 0.5 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).
-
Scientific Rationale: Using a different carrier protein (OVA) than the immunogen (BSA) prevents antibodies from binding to the protein bridge, reducing background noise.
-
Incubate overnight at 4°C.
-
-
Blocking (Day 2):
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 1% Casein in PBS for 2 hours at 37°C.
-
Note: Avoid BSA for blocking if the immunogen was BSA-based to prevent cross-linking.
-
-
Competition Reaction (The Critical Step):
-
Prepare serial dilutions of Lonomycin Standard (0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Prepare serial dilutions of Interferents (Salinomycin, Monensin) at higher concentrations (up to 1000 ng/mL).
-
Add 50 µL of Standard/Interferent + 50 µL of Anti-Lonomycin Antibody to the wells.
-
Incubate 30 mins at 37°C.
-
-
Detection:
-
Wash 5x.
-
Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG). Incubate 30 mins.
-
Develop with TMB Substrate for 15 mins. Stop with 2M H2SO4.
-
-
Calculation:
-
Plot B/B0% against Log Concentration.
-
Calculate CR% using the IC50 values derived from the 4-parameter logistic (4PL) curve.
-
Diagram 2: Cross-Reactivity Validation Workflow
Caption: Decision tree for validating antibody specificity using IC50 derivation.
Mitigation Strategies for High Cross-Reactivity
If your Lonomycin antibody shows unacceptable cross-reactivity (e.g., >10% with Salinomycin), employ these optimization strategies before discarding the reagent.
Heterologous Coating
Instead of coating the plate with Lonomycin-OVA, coat with a Salinomycin-OVA conjugate.
-
Mechanism: The antibody must have a higher affinity for free Lonomycin (in the sample) than for the immobilized Salinomycin. This "mismatched" system often improves the displacement kinetics, sharpening the IC50 for Lonomycin while reducing the binding stability of the interferent.
Ionic Strength Adjustment
Polyether ionophores bind cations.
-
Protocol: Adjust the assay buffer ionic strength. Adding specific cations (like K+ or Na+) can alter the conformation of the ionophore in solution. If the antibody recognizes the Na+-complexed form of Lonomycin specifically, ensuring excess Na+ in the buffer can stabilize the epitope and improve specificity relative to Salinomycin.
References
-
Dorne, J. L., et al. (2013).[3] Recent advances in the risk assessment of polyether ionophores in food and feed. Food Additives & Contaminants: Part A.
-
Elliott, C. T., et al. (1998). Screening of polyether ionophores in poultry by ELISA. Analyst.[3][4][5][6]
-
Olejnik, M., & Szprengier-Juszkiewicz, T. (2007).[3] Multi-residue determination of coccidiostats in eggs by liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta.
-
European Food Safety Authority (EFSA). (2021). Safety and efficacy of Lonomycin for poultry. EFSA Journal.
-
Watanabe, H., et al. (2018). Development of monoclonal antibodies against polyether antibiotics and their application in immunoassays. Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lincomycin Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 5. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crystal Structure Analysis of Lonomycin C Sodium Salt
Executive Summary
Lonomycin C (Sodium Salt) represents a specific congener within the polyether ionophore class, distinguished by its unique demethylation pattern relative to the parent compound, Lonomycin A (Emericid).[1][2] While Lonomycin A is the most characteristically studied member of this family, this compound offers critical insights into how subtle structural modifications—specifically the removal of a methyl group at the C-2 position—affect cation binding affinity, crystal packing, and biological activity.[1]
This guide provides a rigorous structural analysis of this compound sodium salt, benchmarking its crystallographic and physicochemical properties against industry standards like Monensin and Salinomycin.
Chemical Identity & Structural Basis
This compound is a polyether antibiotic isolated from Streptomyces ribosidificus (strain TM-481).[1][2] It functions as a mobile ion carrier, sequestering metal cations within a hydrophilic core while presenting a hydrophobic exterior to the lipid bilayer.[3]
Nomenclature & Classification[3]
The Lonomycin Skeleton
Unlike linear peptides, this compound adopts a pseudocyclic conformation in its salt form. The backbone consists of a complex arrangement of tetrahydrofuran and tetrahydropyran rings joined by spiroketal linkages.
-
Head-to-Tail Cyclization: The molecule "buttons" itself shut via a strong intramolecular hydrogen bond between the terminal carboxylate group (head) and a hydroxyl group at the tail end (typically C-25 or similar distal OH).[1][2]
-
Demethylation Site: The primary structural divergence from Lonomycin A is the absence of a methyl group at the C-2 position.[2] This reduction in steric bulk slightly alters the flexibility of the carboxylate "hinge," influencing the kinetics of cation release.
Crystal Structure Analysis
The crystallographic characterization of this compound sodium salt reveals a structure optimized for
Crystallization Protocol
Obtaining diffraction-quality crystals of this compound sodium salt requires a slow solvent evaporation technique to ensure orderly lattice packing.[2]
Protocol: Solvent-Mediated Recrystallization
-
Solubilization: Dissolve 10 mg of amorphous this compound sodium salt in 2 mL of benzene or ethyl acetate.
-
Filtration: Pass the solution through a 0.22 µm PTFE filter to remove particulate nucleation sites.
-
Antisolvent Addition: Carefully layer 0.5 mL of petroleum ether or n-hexane on top of the solution.
-
Nucleation: Seal the vial with Parafilm (punctured with 2-3 pinholes) and store at 4°C in a vibration-free environment.
-
Harvesting: Colorless prismatic crystals (M.P. 186-187°C) typically form within 7–14 days.[1][2]
Coordination Geometry
In the crystalline state, the sodium ion is entrapped in a hydrophilic cavity.
-
Coordination Number: 6–7.
-
Ligands: The
is coordinated by ether oxygens, hydroxyl oxygens, and one oxygen from the carboxylate group.[1] -
Geometry: Irregular geometry, often described as a distorted octahedron or capped prism. This irregularity is a hallmark of ionophores, allowing them to strip the hydration shell from the cation during membrane transport.
Lattice Packing
The crystal packing is dominated by hydrophobic interactions between the exterior alkyl groups of adjacent molecules.
-
Space Group (Analogous to Lonomycin A):
(Orthorhombic).[1][2] -
Chirality: The molecule is chiral, containing over 20 asymmetric centers. The absolute configuration is critical for the specific "lock-and-key" recognition of the sodium ion.[1][2]
Comparative Analysis: this compound vs. Alternatives
The following table contrasts this compound with its parent compound and other market-standard ionophores.
| Feature | This compound Sodium | Lonomycin A Sodium (Emericid) | Monensin Sodium | Salinomycin Sodium |
| Formula | ||||
| MW ( g/mol ) | 837.0 | 851.0 | 693.0 | 772.9 |
| Selectivity | ||||
| Structure | 2-Demethyl derivative | Parent structure | Linear polyether | Spiroketal heavy |
| Melting Point | 186–187°C | 188–189°C | 267–269°C | 140–142°C |
| Bio-Activity | Moderate Anticoccidial | High Anticoccidial | High Antibacterial | High Anticoccidial |
Key Insight: The removal of the C-2 methyl group in this compound results in a slightly lower melting point and reduced biological potency compared to Lonomycin A. This suggests the C-2 methyl group plays a role in stabilizing the "active" conformation of the ionophore-cation complex within the lipid membrane.[1][2]
Mechanism of Action Visualization
The following diagram illustrates the structural logic of this compound's function as a mobile carrier.
Figure 1: The cyclic transport mechanism of this compound. The molecule undergoes a conformational change from linear (free acid) to pseudocyclic (salt) upon cation binding.[1][2]
Experimental Workflow for Structural Validation
To validate the crystal structure of this compound in a research setting, follow this self-validating workflow.
Figure 2: Step-by-step workflow from fermentation to 3D structural modeling.[1][2]
Critical Quality Attributes (CQA)
-
Purity: Must exceed 98% by HPLC before crystallization. Impurities (e.g., Lonomycin A or B) will disrupt the lattice formation due to methyl group disorder.[1]
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for the final crystallization step if possible, as they can compete for hydrogen bonding sites, leading to solvates rather than pure salt crystals.[1]
References
-
Seto, H., et al. (1978).[1][4] "Lonomycins B and C: Two new components of polyether antibiotics fermentation, isolation and characterization." The Journal of Antibiotics, 31(9), 929-932.[1][2]
-
Otake, N., & Koenuma, M. (1975).[1][4] "The structure of lonomycin, a polyether antibiotic."[4][5] Tetrahedron Letters, 16(47), 4147-4150.[1][2] [1][2]
-
Riche, C., & Pascard-Billy, C. (1975).[1][2][4] "Crystal and molecular structure of the thallium salt of lonomycin (Emericid)." Journal of the Chemical Society, Chemical Communications, (23), 951-952.[1][2]
-
PubChem Compound Summary. (2025). "this compound sodium."[4] National Center for Biotechnology Information. [1][2]
-
Mizutani, T., et al. (1980).[1][4] "Biosynthesis of lonomycin." The Journal of Antibiotics, 33(11), 1224-1230.[1][2]
Sources
A Senior Application Scientist's Guide to Verifying Lonomycin C Purity: A Comparative Analysis of Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison for verifying the purity of Lonomycin C, a polyether antibiotic, with a primary focus on Thin-Layer Chromatography (TLC). We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare TLC's performance against High-Performance Liquid Chromatography (HPLC), providing the necessary data to make informed decisions for your analytical needs.
The Critical Role of Purity in this compound Research
Thin-Layer Chromatography: A Practical Approach for Purity Assessment
TLC is a powerful and versatile chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[2] Its simplicity, speed, and cost-effectiveness make it an invaluable tool for the preliminary screening of pharmaceutical substances.[3]
Core Principles of TLC Separation for this compound
The separation of this compound from its potential impurities via TLC is governed by the principles of adsorption chromatography. This compound, a relatively polar molecule, will have a specific affinity for the polar stationary phase (typically silica gel) and a certain solubility in the mobile phase. By carefully selecting a mobile phase with the appropriate polarity, we can achieve differential migration of this compound and any impurities up the TLC plate, resulting in distinct spots.[2]
A Self-Validating TLC Protocol for this compound Purity
While a specific, universally adopted TLC method for this compound is not prominently documented, a robust protocol can be developed based on established methods for similar polyether ionophore antibiotics like monensin and lasalocid.[4] The following protocol is designed to be a self-validating system, where the clarity of separation and the consistency of the Retention Factor (Rf) value serve as internal quality checks.
Experimental Workflow for this compound Purity Analysis by TLC
Sources
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of Lonomycin C
For the diligent researcher pushing the boundaries of science, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. The final step, disposal, is as critical as any measurement or observation. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Lonomycin C, an ionophore antibiotic. While specific public data on this compound is limited, its structural and functional similarities to the well-documented ionophore Ionomycin allow us to establish a robust and scientifically-grounded disposal protocol. Our commitment to your safety and environmental stewardship is paramount, and this document is designed to be your trusted resource.
Understanding the Hazard: The "Why" Behind the Procedure
The core principle of our disposal strategy is two-fold: containment and deactivation . We must first ensure all waste is securely contained to prevent accidental exposure or release. Subsequently, where feasible, we will outline a procedure to deactivate the molecule, rendering it biologically inert before it enters the hazardous waste stream.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form—be it in its pure state, in solution, or as waste—adherence to proper PPE protocols is non-negotiable. This is a self-validating system; proper protection minimizes risk and is the foundation of a safe laboratory environment.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. Prolonged contact with similar compounds can cause skin irritation.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of solutions containing this compound. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if creating aerosols or handling the powder. | To prevent inhalation of the compound, especially in powdered form.[3] |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound and its waste. [3]
The Disposal Workflow: A Step-by-Step Protocol
This workflow is designed to guide you through the process of collecting, deactivating, and preparing this compound waste for final disposal by your institution's environmental health and safety (EHS) department.
Caption: this compound Disposal Workflow
Detailed Experimental Protocol: Deactivation of Aqueous this compound Waste
The following protocol is a recommended best practice for the deactivation of this compound in aqueous solutions through adsorption onto activated charcoal. This method is based on the general principle of using activated carbon to bind and remove organic molecules from a solution.[4][5]
Materials:
-
Aqueous this compound waste
-
Activated charcoal (powdered or granular)
-
A dedicated, sealable, and chemically compatible hazardous waste container
-
Stir plate and stir bar (optional, for agitation)
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Quantify Waste: Determine the volume of the aqueous this compound waste to be treated.
-
Prepare for Deactivation: Carefully transfer the waste into the designated hazardous waste container. If necessary, perform this transfer in a chemical fume hood.
-
Add Activated Charcoal: For every 100 mL of aqueous waste, add approximately 10 grams of activated charcoal to the container.[5] This provides a large surface area for the adsorption of this compound.
-
Ensure Thorough Mixing: Securely seal the container and agitate the mixture. This can be done by placing the container on a stir plate with a stir bar for at least 24 hours, or by frequent manual shaking. The goal is to maximize the contact between the this compound molecules and the activated charcoal.
-
Label for Disposal: After the 24-hour deactivation period, the container should be clearly labeled as "Hazardous Waste - this compound (deactivated with activated charcoal)," along with the estimated concentration and the date of deactivation.
-
Final Disposal: The entire container, including the charcoal slurry, is now ready for disposal through your institution's EHS program. Do not attempt to filter the charcoal and dispose of the liquid down the drain. The spent charcoal is considered hazardous waste.[5]
Management of Contaminated Solids and Empty Containers
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated hazardous waste bag or container.[6] Do not dispose of these items in the regular or biohazardous trash.
Empty Stock Containers: Empty containers that held pure this compound or concentrated stock solutions must be managed as hazardous waste.[7] They should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or volatile spills, evacuate the area and contact your institution's EHS.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill.[8] Work from the outside of the spill inwards to prevent spreading.
-
Clean the Area: Once the spill is absorbed, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent.[9]
-
Dispose of Waste: All materials used to clean the spill are considered hazardous waste and must be disposed of accordingly.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." Your institution's EHS department will have procedures in place that are compliant with RCRA regulations.[10]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees about the hazards of chemicals in the workplace.[11][12] This includes providing access to Safety Data Sheets (SDS) and training on safe handling and disposal procedures.[13]
It is your responsibility as a researcher to be aware of and compliant with your institution's specific policies, which are designed to meet these federal and any applicable state and local regulations.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a structured disposal workflow, we can ensure the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive framework, but it is essential to always consult your institution's specific guidelines and your EHS department for final disposal procedures. Let us continue to advance science with a steadfast dedication to safety and environmental stewardship.
References
-
MP Biomedicals. (2020, August 10). Safety Data Sheet: Ionomycin Calcium Salt. Retrieved from [Link]
-
AgriHealth NZ. (2016, September 16). Safety Data Sheet: Lincocin Forte. Retrieved from [Link]
- (2025, January 8). SDS for Ionomycin calcium salt (#I-700).
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Herwadkar, A., Singh, N., Anderson, C., Korey, A., Fowler, W., & Banga, A. K. (2016). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical research, 33(1), 110–124. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Bio Cycle Labs. (n.d.). Waste deactivation. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
- (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Auckland. (n.d.). Deactivation of Diaminobenzidine (DAB) with Horse Radish Peroxidase and Hydrogen Peroxide. Retrieved from [Link]
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- 4. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
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- 10. epa.gov [epa.gov]
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- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
Safe Handling & Operational Containment for Lonomycin C
CAS: 68537-50-8 | Class: Polyether Ionophore Antibiotic[1][2][3]
Part 1: Executive Safety Directive
To: Research & Development Personnel From: Senior Application Scientist, Safety & Compliance
Lonomycin C is not a standard antibiotic. It is a potent polyether ionophore, a congener of Lonomycin A, capable of uncontrolled cation transport across biological membranes.[2][3] Unlike standard cytotoxic agents that target dividing cells, this compound disrupts the fundamental electrochemical gradients (
The Golden Rule: Treat this compound as a High Potency Compound (HPC) .[2][3] There is no "safe" level of dust inhalation.[3] All handling must assume the compound is lethal if aerosolized and inhaled.[3]
Part 2: Scientific Rationale (The "Why")
To understand the strictness of these protocols, you must understand the mechanism of toxicity.[2][3] this compound is lipophilic; it dissolves into cell membranes and creates an artificial pore (or acts as a mobile carrier).[2][3]
Mechanism of Action:
-
Encapsulation: The molecule wraps around a metal cation (typically
or ), hiding the ion's charge within a hydrophobic shell.[2][3] -
Transport: This lipophilic complex passes freely through the cell membrane, bypassing regulated ion channels.[3]
-
Cytotoxicity: This causes an influx of cations, leading to osmotic swelling, mitochondrial uncoupling, and eventual cell death (apoptosis/necrosis).[2][3] In humans, this manifests systemically as rhabdomyolysis (muscle breakdown) and cardiac arrhythmia.[2][3]
Visualization: Ionophore Toxicity Mechanism
Figure 1: Mechanism of this compound toxicity.[1][2][3] The compound acts as a "Trojan Horse," ferrying ions across membranes to disrupt cellular homeostasis.[1][2][3]
Part 3: PPE & Containment Matrix
Standard BSL-2 precautions are insufficient for powder handling.[1][2][3] Use the following matrix based on the state of the matter.
| Protection Layer | Powder Handling (Weighing/Transfer) | Solution Handling (Dissolved in DMSO/MeOH) |
| Primary Containment | Chemical Fume Hood or Glove Box (Required).[1][2][3] | Chemical Fume Hood (Recommended).[1][2][3] |
| Respiratory | N95 or P100 Respirator (If outside glovebox).[1][2][3] | Surgical Mask (Standard).[1][2][3] |
| Hand Protection | Double Nitrile Gloves (0.11mm min thickness).[1][2][3] Change outer pair immediately upon contamination.[3] | Single Nitrile Gloves (Check DMSO breakthrough times).[1][2][3] |
| Eye Protection | Chemical Safety Goggles (prevent dust entry).[1][2][3] | Safety Glasses with side shields.[1][2] |
| Body Protection | Lab coat + Tyvek Sleeves or Disposable Gown.[1][2] | Standard Lab Coat.[1][2] |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing (Critical Risk Zone)
The highest risk of exposure occurs during the weighing of the lyophilized powder.[2][3]
-
Static Control: Polyether ionophores are often electrostatic.[3] Use an anti-static gun or ionizer bar inside the weigh shield to prevent powder "jumping."[3]
-
Barrier Setup: Place a plastic backed absorbent pad (pig mat) in the hood.[3] All work happens on this pad.[3]
-
Weighing:
-
Decontamination: Wipe the exterior of the stock vial with a Kimwipe soaked in 70% Ethanol before removing it from the hood.[3]
Phase 2: Solubilization
Once in solution, the inhalation risk vanishes, but the skin absorption risk increases (especially with DMSO).[1][2][3]
-
Solvent Choice: this compound is soluble in DMSO, Ethanol, and Methanol.[2][3] It is insoluble in water.[3]
-
Dissolution: Add solvent directly to the weighed powder.[3] Vortex inside the hood.[3]
-
Aliquot Storage:
Visualization: Safe Handling Workflow
Figure 2: Operational workflow for handling this compound powder to minimize exposure risk.
Part 5: Emergency & Disposal[2][3]
Spill Cleanup (Powder)
Do not sweep. Sweeping generates aerosols.[2][3]
-
Evacuate the immediate area for 15 minutes to let dust settle.[3]
-
Cover the spill with wet paper towels (soaked in weak detergent or water) to suppress dust.[2][3]
-
Wipe from the outside in.[3]
-
Place all waste in a sealed bag labeled "Cytotoxic/High Potency."[3]
Waste Disposal[1][3]
-
Classification: Do not dispose of down the drain. This compound is an environmental toxin (aquatic hazard).[2][3]
-
Labeling: "Toxic Chemical Waste - Polyether Ionophore."[1][2][3]
References
-
PubChem. (n.d.).[2][3] Lonomycin A (and congeners) Compound Summary. National Library of Medicine.[3] Retrieved from [Link][1][2][3]
-
Kevin, D. A., Meuck, B., & McKeever, B. M. (2009).[2][3] Polyether Ionophores: Broad Spectrum Activity and Mechanism. Toxicology Research. (Contextual grounding for ionophore toxicity mechanism).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
